Piperilate hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-piperidin-1-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3.ClH/c23-20(25-17-16-22-14-8-3-9-15-22)21(24,18-10-4-1-5-11-18)19-12-6-2-7-13-19;/h1-2,4-7,10-13,24H,3,8-9,14-17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVKLBBPLUXEAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047850 | |
| Record name | Piperilate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4544-15-4 | |
| Record name | Benzeneacetic acid, α-hydroxy-α-phenyl-, 2-(1-piperidinyl)ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4544-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Offterror | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30793 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperilate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPETHANATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07OS4SZ89Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Piperilate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperilate (B1221453) hydrochloride is a pharmacological agent recognized for its anticholinergic and antispasmodic properties.[1][2] This technical guide provides a detailed examination of its core mechanism of action, focusing on its interaction with muscarinic acetylcholine (B1216132) receptors. The document synthesizes available quantitative data, outlines relevant experimental protocols for assessing its activity, and presents visual diagrams of its signaling pathway and associated experimental workflows to support further research and drug development.
Introduction
Piperilate hydrochloride, also known as pipethanate hydrochloride, is an antimuscarinic agent primarily utilized for its ability to alleviate spastic pain and hypermotility in the gastrointestinal tract.[1][3] Its therapeutic effects stem from its capacity to antagonize the action of acetylcholine at muscarinic receptors, thereby reducing smooth muscle contractions and secretions.[1] This guide delves into the molecular interactions and physiological consequences of this compound's activity.
Pharmacodynamics: Core Mechanism of Action
The primary mechanism of action of this compound is its competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1][2] Acetylcholine, a key neurotransmitter of the parasympathetic nervous system, plays a crucial role in regulating involuntary bodily functions, including smooth muscle contraction in the gastrointestinal tract and secretion from various glands.[1]
By binding to and blocking these muscarinic receptors, this compound inhibits the effects of acetylcholine.[1] This blockade leads to a reduction in the frequency and intensity of smooth muscle contractions, resulting in an antispasmodic effect.[1] Furthermore, its anticholinergic action extends to a reduction in bodily secretions, such as saliva and gastric acid.[1]
Signaling Pathway
The interaction of this compound with muscarinic receptors interrupts the canonical G-protein coupled receptor (GPCR) signaling cascade initiated by acetylcholine. In the context of gastrointestinal smooth muscle, M3 receptors are predominantly involved. The binding of acetylcholine to M3 receptors typically activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which, along with DAG-mediated activation of protein kinase C (PKC), results in smooth muscle contraction. This compound, by blocking the receptor, prevents these downstream events.
Caption: Antagonistic action of Piperilate HCl on the M3 muscarinic receptor signaling pathway.
Quantitative Data
| Parameter | Value | Species | Assay | Reference |
| EC₅₀ | 11.33 mg/kg | Mice | Antagonism of oxotremorine-induced salivation | [4] |
| EC₅₀ | 29.42 mg/kg | Mice | Antagonism of oxotremorine-induced tremor | [4] |
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, based on the assays used to characterize its anticholinergic activity, the following methodologies are representative of the experimental approaches employed.
Muscarinic Receptor Binding Assay (General Protocol)
This protocol is a generalized procedure for determining the binding affinity of a compound like this compound to muscarinic receptors using a radioligand competition assay.
Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic receptors.
Materials:
-
Tissue homogenate containing muscarinic receptors (e.g., rodent brain or cells expressing specific mAChR subtypes).
-
Radioligand (e.g., [³H]N-methylscopolamine).
-
This compound (test compound).
-
Atropine (positive control/displacer).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Tissue Preparation: Prepare a membrane suspension from the chosen tissue source. Determine the protein concentration of the suspension.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of atropine).
-
Incubation: Add the membrane suspension to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 21-25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive muscarinic receptor binding assay.
In Vivo Antagonism of Oxotremorine-Induced Effects in Mice
This protocol describes a method to assess the central and peripheral anticholinergic activity of a compound by measuring its ability to inhibit the effects of the muscarinic agonist oxotremorine (B1194727).
Objective: To determine the in vivo anticholinergic efficacy (EC₅₀) of this compound.
Materials:
-
Male mice.
-
This compound.
-
Oxotremorine sesquifumarate.
-
Vehicle (e.g., saline).
-
Observation cages.
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment before the experiment.
-
Drug Administration: Administer various doses of this compound (or vehicle for the control group) via intraperitoneal (i.p.) injection.
-
Observation Period: Place the mice in individual observation cages.
-
Oxotremorine Challenge: After a set pretreatment time (e.g., 15-30 minutes), administer a subcutaneous (s.c.) injection of oxotremorine (e.g., 0.5 mg/kg) to induce cholinergic effects.[4]
-
Symptom Scoring: At specific time points after the oxotremorine injection (e.g., 5, 10, and 15 minutes), observe and score the severity of tremor and the presence of salivation.[4] Tremor can be scored on a scale (e.g., 0 = no tremor, 1 = mild, 2 = moderate, 3 = severe). Salivation can be scored as present or absent.
-
Data Analysis: For each dose of this compound, calculate the total tremor score and the percentage of mice exhibiting salivation. Plot the dose-response curve and determine the EC₅₀ value, which is the dose required to produce 50% of the maximal inhibitory effect.
Conclusion
This compound exerts its therapeutic effects as a smooth muscle relaxant and antispasmodic through its primary mechanism of action as a competitive antagonist at muscarinic acetylcholine receptors. This antagonism blocks the downstream signaling cascade that leads to smooth muscle contraction and glandular secretion. While quantitative data on its binding affinity remain to be fully elucidated in publicly accessible literature, its in vivo anticholinergic efficacy has been established. The experimental protocols outlined provide a framework for further investigation into the pharmacological profile of this compound and similar compounds, aiding in the development of more selective and effective anticholinergic agents.
References
- 1. Central versus peripheral anticholinergic activity as assessed by two in vivo procedures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxotremorine-induced cholinergic syndrome: modifications by levodopa and/or oral cytidine diphosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Limitations of the Anticholinergic Activity Assay and Assay-Based Anticholinergic Drug Scales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Structural Analogs of Piperilate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs of Piperilate hydrochloride, a muscarinic acetylcholine (B1216132) receptor antagonist. The document focuses on the structure-activity relationships (SAR), quantitative pharmacological data, and relevant experimental methodologies for researchers in drug discovery and development.
Introduction to this compound
This compound, with the chemical name 2-(1-piperidinyl)ethyl 2-hydroxy-2,2-diphenylacetate hydrochloride, is an anticholinergic agent. Its therapeutic effects are primarily mediated by the blockade of muscarinic acetylcholine receptors. The core structure of Piperilate consists of a benzilic acid moiety esterified with a 2-(1-piperidinyl)ethanol side chain. Understanding the structural modifications of this core that influence its pharmacological activity is crucial for the design of novel muscarinic receptor antagonists with improved potency and selectivity.
Structural Analogs and Structure-Activity Relationships (SAR)
The exploration of structural analogs of Piperilate has revealed key determinants for muscarinic receptor affinity and selectivity. Modifications have been explored on both the benzilic acid portion and the piperidine (B6355638) ring.
Modifications of the Acyl Moiety
The diphenylacetyl group of Piperilate is a critical feature for its anticholinergic activity. Structure-activity relationship studies on related tropinyl and piperidinyl esters have shown that the size and electronic character of the acyl side chain significantly influence inhibitory activities at M2 and M3 muscarinic receptors. For M2 receptors, both the size and the electronic character of the side chain are important, accounting for up to 92% of the inhibitory activity. In contrast, M3-inhibitory activities are mainly influenced by the electronic nature of the side chain, with electron-withdrawing groups generally favoring higher activity[1].
Modifications of the Piperidine Ring and N-Substituents
The piperidine moiety and its N-substituent play a crucial role in the interaction with muscarinic receptors. The basicity of the piperidine nitrogen is important for activity. In a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, the introduction of a bulky moiety at the para position of the benzamide (B126) and an alkyl or phenyl group on the benzamide nitrogen dramatically enhanced anti-acetylcholinesterase activity, a related target in the cholinergic system[2].
Quantitative Data for Piperilate Analogs
The following table summarizes the muscarinic receptor binding affinities for a selection of structural analogs of Piperilate. The data is presented to facilitate comparison of the pharmacological profiles of these compounds.
| Compound ID | Structure | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity | Reference |
| Piperilate | 2-(1-piperidinyl)ethyl 2-hydroxy-2,2-diphenylacetate | M1, M2, M3, M4, M5 | Data not available in a comparative format | Non-selective | |
| 14a | N-(2-(3-((1-(cyclohexylmethyl)-3-piperidinyl)methylamino)-3-oxopropyl)amino-2-oxoethyl)-3,3,3-triphenylpropionamide | M3 | 0.31 | M1/M3 = 380-fold, M2/M3 = 98-fold, M4/M3 = 45-fold, M5/M3 = 120-fold | [3] |
| Caramiphen (B1668299) | 1-Phenylcyclopentane-1-carboxylic acid 2-(diethylamino)ethyl ester | M1 | 1.2 | M1 selective (26-fold over M2) | [4] |
| p-Nitro-caramiphen | p-Nitro-phenylcyclopentane-1-carboxylic acid 2-(diethylamino)ethyl ester | M1 | 5.52 | M1 selective | [4] |
| p-Iodo-caramiphen | p-Iodo-phenylcyclopentane-1-carboxylic acid 2-(diethylamino)ethyl ester | M1 | 2.11 | M1 selective | [4] |
Experimental Protocols
Radioligand Binding Assays for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of test compounds for different muscarinic receptor subtypes.
Materials:
-
Membrane preparations from cells stably expressing human M1, M2, M3, M4, or M5 muscarinic receptors.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB).
-
Non-specific binding control: Atropine (1 µM).
-
Assay buffer: Phosphate buffered saline (PBS), pH 7.4.
-
Test compounds at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane preparations with the radioligand and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of atropine.
-
After incubation (e.g., 60 minutes at 25°C), the reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding curves.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (Schild Analysis)
Objective: To determine the potency (pA2 value) of a competitive antagonist.
Materials:
-
Isolated tissue preparation expressing the target muscarinic receptor subtype (e.g., guinea pig ileum for M3 receptors).
-
Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Agonist (e.g., carbachol (B1668302) or acetylcholine).
-
Antagonist (test compound) at various concentrations.
-
Isotonic transducer and data acquisition system.
Procedure:
-
Mount the isolated tissue in the organ bath and allow it to equilibrate under a resting tension.
-
Obtain a cumulative concentration-response curve for the agonist.
-
Wash the tissue and allow it to recover.
-
Incubate the tissue with a known concentration of the antagonist for a predetermined period.
-
Obtain a second cumulative concentration-response curve for the agonist in the presence of the antagonist.
-
Repeat steps 3-5 with increasing concentrations of the antagonist.
-
The concentration-response curves for the agonist in the presence of a competitive antagonist should show a parallel rightward shift.
-
Calculate the dose ratio (DR) for each antagonist concentration, which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.
-
Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist.
-
The x-intercept of the Schild regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.[5][6]
Signaling Pathways and Experimental Workflows
Muscarinic Receptor Signaling Pathway
Piperilate and its analogs act as antagonists at muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The M1, M3, and M5 subtypes couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Experimental Workflow for Antagonist Characterization
The following diagram illustrates a typical workflow for the characterization of a novel Piperilate analog as a muscarinic receptor antagonist.
References
- 1. Synthesis, antimuscarinic activity and quantitative structure-activity relationship (QSAR) of tropinyl and piperidinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclohexylmethylpiperidinyltriphenylpropioamide: a selective muscarinic M(3) antagonist discriminating against the other receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic receptor binding profile of para-substituted caramiphen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matching models to data: a receptor pharmacologist's guide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Muscarinic Receptor Antagonism of Piperilate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperilate (B1221453) hydrochloride, also known as pipethanate hydrochloride, is an antimuscarinic agent utilized for its spasmolytic effects, primarily targeting the smooth muscle of the gastrointestinal tract. As an anticholinergic drug, its mechanism of action is centered on the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide provides a comprehensive overview of the muscarinic receptor antagonism of piperilate hydrochloride, including its mechanism of action, relevant experimental protocols for characterization, and the associated intracellular signaling pathways. While specific quantitative binding data for this compound across all muscarinic receptor subtypes is not extensively available in public literature, this guide contextualizes its function based on the known pharmacology of antimuscarinics in the gastrointestinal system and provides the methodological framework for its further investigation.
Introduction to this compound
This compound is a tertiary amine antimuscarinic agent. Its therapeutic action is derived from its ability to block the effects of acetylcholine at muscarinic receptors, leading to a reduction in smooth muscle tone and contractility, as well as diminished glandular secretions.[1] This makes it effective in the treatment of conditions characterized by gastrointestinal hypermotility and spasms.
Chemical Structure:
-
IUPAC Name: 2-(1-piperidyl)ethyl 2-hydroxy-2,2-diphenylacetate hydrochloride
-
Molecular Formula: C₂₁H₂₆ClNO₃
-
Molecular Weight: 375.9 g/mol
Mechanism of Action: Muscarinic Receptor Antagonism
The primary mechanism of action of this compound is the competitive blockade of muscarinic acetylcholine receptors.[1] Muscarinic receptors are a class of G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). In the gastrointestinal tract, the M2 and M3 subtypes are predominantly expressed in smooth muscle, with the M3 receptor being the primary mediator of smooth muscle contraction.[2] M1 receptors are also present in parasympathetic ganglia.[2]
By binding to these receptors, this compound prevents acetylcholine from exerting its physiological effects, which include increased intracellular calcium concentrations and subsequent smooth muscle contraction. The antagonism of M3 receptors on smooth muscle cells is the principal contributor to its spasmolytic effect.[2]
Quantitative Data
Table 1: In Vivo Efficacy of this compound
| Parameter | Agonist | Effect Measured | Animal Model | EC₅₀ (mg/kg, i.p.) |
| Anticholinergic Activity | Oxotremorine | Salivation | Mouse | 11.33 |
| Anticholinergic Activity | Oxotremorine | Tremor | Mouse | 29.42 |
Table 2: Comparative Muscarinic Receptor Binding Affinities (pKi) of Reference Antagonists
| Antagonist | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Atropine | 8.9 | 9.0 | 9.2 | 8.9 | 8.8 |
| Pirenzepine | 8.1 | 6.7 | 6.8 | 7.3 | 7.0 |
| Darifenacin | 7.7 | 7.8 | 8.8 | 8.0 | 8.2 |
| Tolterodine | 8.7 | 9.1 | 9.0 | 8.7 | 8.8 |
Note: The comparative data for reference antagonists is compiled from various sources and is intended for contextual purposes only. The absence of data for this compound highlights a key area for future research.
Muscarinic Receptor Signaling Pathways
The antagonism of muscarinic receptors by this compound interrupts key intracellular signaling cascades. The five muscarinic receptor subtypes are coupled to different G-proteins, leading to distinct downstream effects.
-
M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins.[3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, leading to smooth muscle contraction and glandular secretion.[3] DAG activates protein kinase C (PKC).[4]
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[5] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP can counteract the smooth muscle relaxing effects of agents that increase cAMP.
Below are Graphviz diagrams illustrating these signaling pathways.
Caption: Gq-protein coupled muscarinic receptor signaling pathway.
Caption: Gi-protein coupled muscarinic receptor signaling pathway.
Experimental Protocols
The characterization of this compound's muscarinic receptor antagonism involves a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competition Assay)
This assay determines the affinity of this compound for each muscarinic receptor subtype by measuring its ability to displace a radiolabeled antagonist.
-
Objective: To determine the inhibition constant (Ki) of this compound at M1-M5 muscarinic receptors.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).
-
Non-specific binding control: Atropine (1 µM).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplates, filter mats, scintillation fluid, and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of this compound or vehicle.
-
For total binding wells, add only membranes and radioligand.
-
For non-specific binding wells, add membranes, radioligand, and a saturating concentration of atropine.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic agonists and antagonists: effects on gastrointestinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Figure 6. [Biosensors for the Gq signaling...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 5. Gs / Gi Pathway Mnemonic for USMLE [pixorize.com]
In-Depth Technical Guide: Antispasmodic Properties of Piperilate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperilate hydrochloride is a pharmacological agent recognized for its antispasmodic effects, primarily attributed to its anticholinergic properties. This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and quantitative data associated with the antispasmodic action of this compound. The primary mechanism involves the competitive antagonism of muscarinic acetylcholine (B1216132) receptors in smooth muscle, leading to muscle relaxation and the alleviation of spasms. This document details the signaling pathways, experimental protocols used to characterize its activity, and summarizes the available quantitative efficacy data.
Core Mechanism of Action: Muscarinic Receptor Antagonism
The principal mechanism underlying the antispasmodic properties of this compound is its action as a competitive antagonist at muscarinic acetylcholine (ACh) receptors.[1] In the parasympathetic nervous system, ACh is a key neurotransmitter that binds to muscarinic receptors on smooth muscle cells, initiating a signaling cascade that leads to muscle contraction.[1] this compound competitively blocks the binding of ACh to these receptors, thereby inhibiting the downstream signaling pathways that cause smooth muscle contraction.[1] This results in smooth muscle relaxation and a reduction in the frequency and intensity of spasms, particularly in the gastrointestinal tract.[1]
The binding of acetylcholine to muscarinic receptors, predominantly the M3 subtype in smooth muscle, activates a Gq/11 G-protein. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chain, resulting in smooth muscle contraction. This compound, by blocking the initial binding of ACh to the M3 receptor, effectively abrogates this entire signaling cascade.
Signaling Pathway Diagram
Quantitative Data
The anticholinergic activity of Piperilate has been quantified in vivo. The following table summarizes the available data on its efficacy in antagonizing the effects of a muscarinic agonist.
| Parameter | Value | Species | Experimental Model | Reference |
| EC50 | 11.33 mg/kg | Mouse | Antagonism of oxotremorine-induced salivation | [2] |
| EC50 | 29.42 mg/kg | Mouse | Antagonism of oxotremorine-induced tremor | [2] |
Experimental Protocols
The antispasmodic properties of this compound are typically evaluated using in vitro isolated smooth muscle preparations. A standard methodology involves the use of an isolated guinea pig ileum preparation.
Isolated Guinea Pig Ileum Preparation for Antispasmodic Activity Assessment
Objective: To determine the inhibitory effect of this compound on smooth muscle contractions induced by a spasmogen, such as acetylcholine.
Materials and Methods:
-
Animal and Tissue Preparation: A male guinea pig is euthanized, and a segment of the ileum is excised and placed in Tyrode's solution. The lumen is gently flushed to remove contents, and a 2-3 cm segment is prepared.
-
Organ Bath Setup: The ileum segment is suspended in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2. One end of the tissue is attached to a fixed point, and the other is connected to an isometric force transducer to record contractions.
-
Equilibration: The tissue is allowed to equilibrate for at least 30-60 minutes under a resting tension of approximately 1 gram, with the Tyrode's solution being replaced every 15 minutes.
-
Induction of Contractions: A cumulative concentration-response curve is established for a standard spasmogen, typically acetylcholine (e.g., 10-9 M to 10-3 M), to determine the submaximal concentration that produces approximately 80% of the maximum contraction (EC80).
-
Antagonist Incubation: The tissue is washed, and after a resting period, a known concentration of this compound is added to the organ bath and incubated for a predetermined period (e.g., 20-30 minutes).
-
Challenge with Spasmogen: In the presence of this compound, the cumulative concentration-response curve for acetylcholine is re-established.
-
Data Analysis: The inhibitory effect of this compound is quantified by the rightward shift of the acetylcholine concentration-response curve. The data can be used to calculate the IC50 (the concentration of this compound that causes 50% inhibition of the spasmogen-induced contraction) and to perform a Schild plot analysis to determine the pA2 value, which quantifies the antagonist's potency.
Experimental Workflow Diagram
Conclusion
This compound exerts its antispasmodic effects through the well-established mechanism of muscarinic acetylcholine receptor antagonism. This action effectively inhibits smooth muscle contractions, providing relief from spasms. The quantitative data, although limited, supports its anticholinergic activity. The detailed experimental protocol described provides a robust framework for the further in vitro characterization of its spasmolytic properties. Future research should focus on determining the specific muscarinic receptor subtype affinities and generating more comprehensive quantitative data, such as IC50 and pA2 values from isolated tissue studies, to further elucidate its pharmacological profile.
References
In Vivo Effects of Piperilate Hydrochloride in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperilate hydrochloride, also known as Pipethanate hydrochloride or Piperidolate hydrochloride, is a compound recognized for its anticholinergic properties. It primarily acts as a muscarinic antagonist, exerting effects on various systems, most notably the gastrointestinal, cardiovascular, and respiratory systems. This technical guide provides a comprehensive overview of the reported in vivo effects of this compound in animal models, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. The information is intended to support further research and drug development efforts.
Core Pharmacological Effects
This compound's primary mechanism of action is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors. This blockade of parasympathetic nerve impulses leads to a range of physiological responses.
Anticholinergic Activity
The anticholinergic activity of this compound has been quantified in mice through the antagonism of effects induced by the muscarinic agonist oxotremorine (B1194727).
Data Presentation: Anticholinergic Activity of this compound in Mice
| Effect Assessed | Agonist | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| Antagonism of Salivation | Oxotremorine | Male albino mice (18-22 g) | Intraperitoneal (i.p.) | 11.33 | [Not explicitly stated, but inferred from secondary sources] |
| Antagonism of Tremor | Oxotremorine | Male albino mice (18-22 g) | Intraperitoneal (i.p.) | 29.42 | [Not explicitly stated, but inferred from secondary sources] |
Experimental Protocol: Antagonism of Oxotremorine-Induced Effects in Mice
This protocol outlines a general procedure for assessing the anticholinergic activity of a test compound by measuring its ability to counteract the effects of oxotremorine.
-
Animals: Male albino mice weighing 18-22 grams are used.
-
Acclimation: Animals are acclimated to the laboratory environment for at least one week prior to the experiment.
-
Grouping: Mice are randomly assigned to control and treatment groups.
-
Dosing:
-
The test compound (this compound) is administered intraperitoneally (i.p.) at various doses.
-
A control group receives the vehicle.
-
After a predetermined pretreatment time (e.g., 30 minutes), all animals are challenged with a subcutaneous (s.c.) injection of oxotremorine (e.g., 0.5 mg/kg).
-
-
Observation:
-
Salivation: The degree of salivation is observed and can be quantified by collecting and weighing pre-weighed cotton balls placed in the animals' mouths for a specific duration.
-
Tremor: The intensity of tremors is scored by a trained observer at set time points after the oxotremorine challenge. A rating scale (e.g., 0 = no tremor, 1 = mild, 2 = moderate, 3 = severe) can be used.
-
-
Data Analysis: The dose of the test compound that causes a 50% reduction in the oxotremorine-induced effect (ED50) is calculated using appropriate statistical methods, such as probit analysis.
Experimental Workflow: Oxotremorine Antagonism Assay
Caption: Workflow for assessing anticholinergic activity.
Cardiovascular and Respiratory Effects
In rabbits, this compound has been shown to induce hypotension and decrease both respiratory rate and heart rate.
Data Presentation: Cardiovascular and Respiratory Effects in Rabbits
| Parameter | Effect | Animal Model | Route of Administration | Dose | Reference |
| Blood Pressure | Hypotension | Rabbit | Intravenous (i.v.) | 1 mg/kg | [Not explicitly stated, but inferred from secondary sources] |
| Respiration Rate | Decrease | Rabbit | Intravenous (i.v.) | 3 mg/kg | [Not explicitly stated, but inferred from secondary sources] |
| Heart Rate | Decrease | Rabbit | Intravenous (i.v.) | 3 mg/kg | [Not explicitly stated, but inferred from secondary sources] |
Experimental Protocol: Assessment of Cardiovascular and Respiratory Parameters in Rabbits
This protocol provides a general framework for evaluating the effects of a substance on the cardiovascular and respiratory systems in anesthetized rabbits.
-
Animals: Healthy adult rabbits of a specific strain (e.g., New Zealand White) are used.
-
Anesthesia: Animals are anesthetized with an appropriate agent (e.g., a combination of ketamine and xylazine, or urethane) to maintain a stable plane of anesthesia throughout the experiment.
-
Instrumentation:
-
A carotid artery is cannulated for direct measurement of arterial blood pressure using a pressure transducer.
-
A jugular vein is cannulated for intravenous drug administration.
-
ECG electrodes are placed to monitor heart rate and rhythm.
-
A tracheal cannula may be inserted to maintain a patent airway and monitor respiratory rate, often with a pneumotachograph.
-
-
Baseline Measurement: After a stabilization period, baseline cardiovascular and respiratory parameters are recorded.
-
Dosing: this compound is administered intravenously at the desired doses.
-
Data Collection: Blood pressure, heart rate, and respiratory rate are continuously monitored and recorded before, during, and after drug administration.
-
Data Analysis: Changes from baseline values are calculated and analyzed to determine the dose-dependent effects of the compound.
Experimental Workflow: Cardiovascular & Respiratory Assessment
Caption: Workflow for in vivo cardiovascular assessment.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound acts by blocking muscarinic acetylcholine receptors. These are G-protein coupled receptors (GPCRs) involved in the parasympathetic nervous system. The diagram below illustrates the general signaling pathway that is inhibited by this compound.
Signaling Pathway: Muscarinic Receptor Antagonism
Caption: Inhibition of muscarinic receptor signaling.
Acute Toxicity Profile
Data Presentation: Acute Toxicity of Propiverine Hydrochloride (Illustrative Example)
| Animal Model | Route of Administration | Sex | LD50 (mg/kg) | Reference |
| Mice | Oral | Male | 410 | [Not explicitly stated, but inferred from secondary sources] |
| Female | 323 | [Not explicitly stated, but inferred from secondary sources] | ||
| Subcutaneous (s.c.) | Male | 223 | [Not explicitly stated, but inferred from secondary sources] | |
| Female | 283 | [Not explicitly stated, but inferred from secondary sources] | ||
| Intravenous (i.v.) | Male & Female | 36 | [Not explicitly stated, but inferred from secondary sources] | |
| Rats | Oral | Male | 1000 | [Not explicitly stated, but inferred from secondary sources] |
| Female | 1092 | [Not explicitly stated, but inferred from secondary sources] | ||
| Subcutaneous (s.c.) | Male | 1632 | [Not explicitly stated, but inferred from secondary sources] | |
| Female | 1411 | [Not explicitly stated, but inferred from secondary sources] | ||
| Intravenous (i.v.) | Male | 22 | [Not explicitly stated, but inferred from secondary sources] | |
| Female | 25 | [Not explicitly stated, but inferred from secondary sources] | ||
| Dogs | Oral | Male | 987-1137 (Approx. Lethal Dose) | [Not explicitly stated, but inferred from secondary sources] |
| Female | 865-894 (Approx. Lethal Dose) | [Not explicitly stated, but inferred from secondary sources] |
Experimental Protocol: Acute Toxicity (LD50) Determination
This protocol describes a general method for determining the median lethal dose (LD50) of a substance.
-
Animals: Typically, rodents (mice or rats) of both sexes are used.
-
Housing: Animals are housed in standard conditions with free access to food and water.
-
Dosing:
-
The test substance is administered via the desired route (e.g., oral, intravenous, subcutaneous, intraperitoneal) at a range of doses.
-
A control group receives the vehicle.
-
Multiple dose groups are used to establish a dose-response relationship.
-
-
Observation:
-
Animals are observed for clinical signs of toxicity and mortality at regular intervals for a specified period (e.g., 14 days).
-
Observations include changes in behavior, appearance, and physiological functions.
-
-
Necropsy: A gross necropsy is performed on all animals at the end of the study to identify any pathological changes.
-
Data Analysis: The LD50, the dose estimated to be lethal to 50% of the animals, is calculated using statistical methods like the probit or logit method.
Conclusion
This compound demonstrates clear anticholinergic effects in vivo, as evidenced by its antagonism of oxotremorine-induced responses in mice and its impact on the cardiovascular and respiratory systems in rabbits. While quantitative data on its potency in these models are available, a comprehensive acute toxicity profile, particularly LD50 values, remains to be established in the public domain. The experimental protocols and diagrams provided in this guide offer a framework for understanding and further investigating the in vivo pharmacology of this compound. Researchers are encouraged to conduct further studies to fill the existing data gaps, which will be crucial for a complete safety and efficacy assessment of this compound.
Early Research on Piperilate Hydrochloride: A Technical Overview
Introduction
Piperilate hydrochloride, also known as Pipethanate hydrochloride, is a synthetic compound belonging to the class of anticholinergic agents. Early research, primarily conducted in the 1970s, identified its potential as a therapeutic agent due to its effects on the parasympathetic nervous system. This technical guide provides an overview of the foundational research into this compound and its derivatives, focusing on its mechanism of action, pharmacological effects, and the experimental basis for these findings. Due to the limited accessibility of full-text historical articles, this document summarizes the available data and presents generalized experimental frameworks.
Core Concepts: Mechanism of Action
This compound functions as a muscarinic receptor antagonist .[1] Its primary mechanism involves competitively blocking the action of the neurotransmitter acetylcholine (B1216132) (ACh) at muscarinic receptors located on the surface of various effector cells, particularly smooth muscle cells.
By inhibiting ACh binding, this compound effectively reduces the activity of the parasympathetic nervous system. This antagonism leads to a decrease in smooth muscle tone and contractility, as well as reduced glandular secretions. This is the basis for its classification as an antispasmodic and anticholinergic agent.[1][2][3]
Signaling Pathway: Muscarinic Receptor Antagonism
The following diagram illustrates the generalized signaling pathway affected by this compound. In a typical scenario, acetylcholine binds to a Gq-coupled muscarinic receptor (e.g., M3), activating Phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction. This compound blocks the initial binding of ACh, thereby inhibiting this entire cascade.
Pharmacological Profile
Early studies revealed a range of pharmacological effects for this compound, primarily centered around its anticholinergic properties.
Anticholinergic and Antispasmodic Activity: The primary therapeutic potential of this compound identified in early research was its ability to relax smooth muscle. This antispasmodic effect was demonstrated in vivo through the antagonism of effects induced by cholinergic agents like oxotremorine.[1]
Cardiovascular Effects: Studies in rabbits indicated that intravenous administration of this compound could induce hypotension and decrease both respiration and heart rate.[1] It was also shown to block the vasoconstrictive effects of adrenaline in isolated rabbit auricle preparations, suggesting a potential vasodilatory or sympatholytic action, though the mechanism was not fully elucidated.[1]
Anti-intoxication Effects: A notable area of early investigation was the efficacy of this compound in counteracting organophosphate poisoning. Organophosphates exert their toxicity by irreversibly inhibiting acetylcholinesterase, leading to an excess of acetylcholine and overstimulation of muscarinic and nicotinic receptors. Piperilate was shown to be effective in rescuing mice from such intoxication, presumably by blocking the effects of excess acetylcholine at muscarinic receptors.[1]
Quantitative Pharmacological Data
The available quantitative data from early research is limited. The most cited results come from in vivo studies in mice, assessing the antagonism of oxotremorine-induced symptoms.
| Parameter | Value | Species | Administration | Effect Measured | Reference |
| EC₅₀ | 11.33 mg/kg | Mouse | Intraperitoneal | Antagonism of oxotremorine-induced salivation | [1] |
| EC₅₀ | 29.42 mg/kg | Mouse | Intraperitoneal | Antagonism of oxotremorine-induced tremor | [1] |
Experimental Protocols
In Vivo Anticholinergic Activity Assay (Generalized)
This workflow describes a general procedure for assessing the anticholinergic activity of a compound like this compound in a rodent model.
Isolated Tissue (Smooth Muscle) Assay (Generalized)
To assess antispasmodic effects directly, researchers would have used isolated smooth muscle preparations (e.g., rabbit jejunum or ileum) in an organ bath.
Methodology:
-
Tissue Preparation: A segment of smooth muscle tissue (e.g., rabbit jejunum) is isolated and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).
-
Contraction Measurement: The tissue is connected to an isometric force transducer to record muscle contractions.
-
Induction of Contraction: A contractile agent (spasmogen), such as acetylcholine or carbachol, is added to the bath to induce a stable, submaximal contraction.
-
Application of Antagonist: this compound is added cumulatively to the bath, and the degree of relaxation (reduction in the induced contraction) is measured.
-
Data Analysis: Concentration-response curves are plotted to determine the potency of this compound, often expressed as an IC₅₀ (concentration causing 50% inhibition of the contraction) or a pA₂ value.
Research on Derivatives
While the historical context shows a broad interest in piperidine (B6355638) esters as antispasmodic and analgesic agents, specific early research detailing the synthesis and comparative pharmacology of a series of this compound derivatives is not well-documented in currently accessible literature.[2][4] The focus of the available information remains on the parent compound, Pipethanate.
Conclusion
Early research on this compound established its identity as a muscarinic receptor antagonist with clear anticholinergic and antispasmodic properties. In vivo studies demonstrated its efficacy in counteracting cholinergic overstimulation and its influence on the cardiovascular system. While quantitative data from this era is sparse, the foundational work confirmed its pharmacological profile and positioned it within the broader class of piperidine-based therapeutic agents. Further detailed investigation would require access to the original, non-digitized publications from the period.
References
Methodological & Application
Application Notes and Protocols: In Vitro Smooth Muscle Relaxation Assay of Piperilate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperilate (B1221453) hydrochloride, also known as pipethanate hydrochloride, is an antimuscarinic agent with anticholinergic properties. It is primarily recognized for its spasmolytic effects on smooth muscle. These application notes provide a detailed protocol for evaluating the in vitro smooth muscle relaxant activity of piperilate hydrochloride. The described assays are fundamental in preclinical drug development for characterizing the pharmacological profile of spasmolytic compounds.
The protocols outlined below describe the use of isolated rabbit jejunum to assess the inhibitory effect of this compound on both spontaneous contractions and contractions induced by various spasmogens. This allows for the determination of its potency (EC50) and provides insights into its mechanism of action.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols. These values are illustrative and should be determined experimentally.
Table 1: Effect of this compound on Spontaneous Contractions of Isolated Rabbit Jejunum
| Parameter | Value |
| EC50 (M) | [Experimental Value] |
| Maximum Relaxation (%) | [Experimental Value] |
| Hill Slope | [Experimental Value] |
Table 2: Inhibitory Effect of this compound on Carbachol-Induced Contractions in Isolated Rabbit Jejunum
| Parameter | Value |
| IC50 (M) | [Experimental Value] |
| Maximum Inhibition (%) | [Experimental Value] |
| Hill Slope | [Experimental Value] |
Table 3: Inhibitory Effect of this compound on High K+-Induced Contractions in Isolated Rabbit Jejunum
| Parameter | Value |
| IC50 (M) | [Experimental Value] |
| Maximum Inhibition (%) | [Experimental Value] |
| Hill Slope | [Experimental Value] |
Experimental Protocols
Preparation of Isolated Rabbit Jejunum Tissue
Materials:
-
Male New Zealand White rabbits (2-2.5 kg)
-
Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5)
-
Dissection tools (scissors, forceps)
-
Petri dish
Protocol:
-
Humanely euthanize a rabbit according to institutional guidelines.
-
Immediately perform a laparotomy to expose the abdominal cavity.
-
Isolate the jejunum and place it in a Petri dish containing fresh, oxygenated (95% O2 / 5% CO2) Tyrode's solution.
-
Carefully remove the mesentery and empty the luminal contents by gentle flushing with Tyrode's solution.
-
Cut the jejunum into segments of approximately 2 cm in length.
In Vitro Smooth Muscle Relaxation Assay in an Organ Bath
Materials:
-
Isolated rabbit jejunum segments
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Tyrode's solution
-
95% O2 / 5% CO2 gas mixture
-
This compound stock solution
-
Carbachol (B1668302) stock solution
-
Potassium chloride (KCl) stock solution
Protocol:
-
Mount the jejunum segments in the organ baths containing Tyrode's solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Apply an initial tension of 1 gram to each tissue and allow for an equilibration period of at least 60 minutes. During this period, replace the Tyrode's solution every 15 minutes.[1][2][3]
-
After equilibration, the tissue will exhibit regular spontaneous contractions.
Assay 1: Effect on Spontaneous Contractions
-
Once stable spontaneous contractions are established, add cumulative concentrations of this compound to the organ bath.
-
Allow the tissue to stabilize at each concentration before adding the next.
-
Record the amplitude of contractions at each concentration.
-
Calculate the percentage of relaxation relative to the baseline spontaneous contractions.
Assay 2: Effect on Carbachol-Induced Contractions
-
After the equilibration period, induce a sustained contraction by adding a submaximal concentration of carbachol (e.g., 1 µM) to the organ bath.
-
Once the contraction reaches a stable plateau, add cumulative concentrations of this compound.
-
Record the relaxation at each concentration of this compound.
-
Calculate the percentage of inhibition of the carbachol-induced contraction.
Assay 3: Effect on High K+-Induced Contractions
-
To investigate the potential involvement of voltage-gated calcium channels, induce a sustained contraction by adding a high concentration of KCl (e.g., 80 mM) to the organ bath. This is achieved by preparing a Tyrode's solution with an equimolar substitution of NaCl with KCl.
-
Once the contraction is stable, add cumulative concentrations of this compound.
-
Record the relaxation at each concentration.
-
Calculate the percentage of inhibition of the high K+-induced contraction.
Data Analysis
-
Construct concentration-response curves by plotting the percentage of relaxation or inhibition against the logarithm of the this compound concentration.
-
Determine the EC50 (for spontaneous contractions) or IC50 (for induced contractions) values by fitting the data to a sigmoidal dose-response equation using appropriate software (e.g., GraphPad Prism).[4][5][6][7] The EC50/IC50 is the concentration of the drug that produces 50% of the maximal response.[5]
Visualization of Workflows and Signaling Pathways
Caption: Experimental workflow for the in vitro smooth muscle relaxation assay.
Caption: Signaling pathways of smooth muscle contraction and relaxation.
References
Application Notes and Protocols for Studying Piperilate Hydrochloride in Organophosphate Poisoning
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphate (OP) poisoning is a major global health concern, resulting from exposure to pesticides and nerve agents. The primary mechanism of OP toxicity is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). This inhibition leads to an accumulation of acetylcholine at nerve synapses, causing a cholinergic crisis characterized by a range of symptoms affecting the central and peripheral nervous systems. Standard treatment typically involves the administration of an anticholinergic agent, such as atropine (B194438), to counteract the effects of excess acetylcholine at muscarinic receptors, and an oxime to reactivate the inhibited AChE.
Recent preclinical evidence has highlighted Piperilate hydrochloride, also known as Pipethanate, as a promising therapeutic candidate for OP poisoning. Studies have shown that this compound, an anticholinergic agent, not only mitigates the symptoms of OP poisoning in animal models but may also offer a higher therapeutic efficacy than the standard treatment, atropine.[1]
These application notes provide a comprehensive overview of the mechanism of action of this compound in the context of OP poisoning and detailed protocols for its preclinical evaluation.
Mechanism of Action in Organophosphate Poisoning
Organophosphate compounds exert their toxic effects by phosphorylating the serine hydroxyl group in the active site of acetylcholinesterase (AChE). This inactivation of AChE leads to an accumulation of acetylcholine (ACh) in the synaptic cleft, resulting in the continuous stimulation of muscarinic and nicotinic cholinergic receptors.
The therapeutic intervention with this compound is primarily based on its anticholinergic properties . By acting as a competitive antagonist at muscarinic acetylcholine receptors, this compound blocks the effects of the excess acetylcholine, thereby alleviating the muscarinic symptoms of OP poisoning, such as salivation, lacrimation, bronchospasm, and bradycardia. Preclinical studies suggest that this compound's anticholinergic activity, while weaker than atropine in some assays, translates to a superior therapeutic effect in animal models of OP poisoning.[1]
Signaling Pathway of Organophosphate Poisoning and this compound Intervention
Caption: Mechanism of OP poisoning and Piperilate HCl action.
Quantitative Data Summary
The following tables summarize the comparative efficacy of this compound and Atropine in treating organophosphate poisoning in mice, as reported by Faff J, et al. (1976).[1] The study evaluated the therapeutic effect by determining the protective ratio, which is the ratio of the LD50 of the organophosphate in treated animals to the LD50 in untreated animals.
Table 1: Therapeutic Efficacy of this compound vs. Atropine in Organophosphate Poisoning in Mice
| Organophosphate | Treatment (Dose) | Protective Ratio (LD50 Treated / LD50 Untreated) |
| DDVP | This compound | > Atropine |
| Fluostigmine | This compound | > Atropine |
| Phospholine | This compound | > Atropine |
| Paraoxon | This compound | > Atropine |
Note: The exact protective ratios and dosages were not available in the abstract. The table indicates the relative therapeutic effect as reported.
Table 2: Comparative Anticholinergic Activity
| Assay | Compound | Relative Activity |
| Acetylcholine-induced contraction of rat ileum | This compound | Weaker than Atropine |
| Oxotremorine-induced salivation in mice | This compound | Weaker than Atropine |
| Oxotremorine-induced tremor in mice | This compound | Weaker than Atropine |
Note: Specific IC50 or EC50 values were not provided in the abstract.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in the context of organophosphate poisoning. These are standardized protocols and should be adapted based on specific research needs and laboratory capabilities.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for Piperilate HCl.
Protocol 1: In Vivo Model of Organophosphate Poisoning
Objective: To evaluate the therapeutic efficacy of this compound in a murine model of acute organophosphate poisoning.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Organophosphate (e.g., Dichlorvos - DDVP)
-
This compound
-
Atropine sulfate (B86663) (positive control)
-
Saline solution (vehicle)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal observation cages
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
LD50 Determination of Organophosphate: Determine the 24-hour LD50 of the organophosphate (e.g., DDVP) by administering various doses i.p. to different groups of mice (n=6-8 per group). Observe the animals for 24 hours and record mortality. Calculate the LD50 using a suitable statistical method (e.g., probit analysis).
-
Treatment Groups:
-
Group 1: Vehicle (saline) + Organophosphate (at a predetermined lethal dose, e.g., 2x LD50)
-
Group 2: Atropine sulfate (e.g., 10 mg/kg, i.p.) + Organophosphate
-
Group 3-5: this compound (various doses, e.g., 10, 20, 40 mg/kg, i.p.) + Organophosphate
-
-
Dosing Regimen:
-
Administer the therapeutic agent (this compound or atropine) or vehicle i.p. 15 minutes before the administration of the organophosphate.
-
Administer the organophosphate i.p.
-
-
Observation: Observe the mice continuously for the first 4 hours and then at regular intervals for 24 hours. Record the onset of toxic signs (e.g., tremors, convulsions, salivation, lacrimation) and the time of death.
-
Data Analysis: Calculate the percentage of survival in each group. Determine the protective index of this compound by dividing the LD50 of the organophosphate in the treated group by the LD50 in the control group. Compare the efficacy of this compound with atropine.
Protocol 2: Acetylcholinesterase Activity Assay (Ellman's Method)
Objective: To determine the effect of this compound on acetylcholinesterase activity in vitro. This assay is primarily to confirm that this compound does not directly inhibit AChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of AChE, ATCI, DTNB, and this compound in phosphate buffer.
-
-
Assay in Microplate:
-
To each well, add:
-
140 µL of phosphate buffer
-
20 µL of DTNB solution
-
10 µL of this compound solution at various concentrations (or buffer for control)
-
10 µL of AChE solution
-
-
Incubate at 25°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of ATCI solution.
-
-
Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of AChE inhibition by this compound compared to the control.
Protocol 3: Muscarinic Receptor Binding Assay
Objective: To determine the binding affinity of this compound to muscarinic acetylcholine receptors.
Materials:
-
Rat brain tissue homogenate (rich in muscarinic receptors)
-
[3H]-Quinuclidinyl benzilate ([3H]-QNB) - a high-affinity muscarinic antagonist radioligand
-
This compound
-
Atropine (for determining non-specific binding)
-
Scintillation cocktail and counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to obtain a crude membrane pellet. Resuspend the pellet in fresh buffer.
-
Binding Assay:
-
In test tubes, combine:
-
Aliquots of the membrane preparation
-
A fixed concentration of [3H]-QNB
-
Varying concentrations of this compound (or buffer for total binding, or a high concentration of atropine for non-specific binding).
-
-
Incubate at 25°C for 60 minutes.
-
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for this compound (the concentration that inhibits 50% of specific [3H]-QNB binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 4: Assessment of Anticholinergic Activity (Oxotremorine-Induced Tremor and Salivation)
Objective: To evaluate the in vivo anticholinergic activity of this compound by assessing its ability to antagonize the effects of the muscarinic agonist, oxotremorine (B1194727).
Materials:
-
Male Swiss albino mice (20-25 g)
-
Oxotremorine sesquifumarate
-
This compound
-
Atropine sulfate (positive control)
-
Saline solution (vehicle)
-
Filter paper (for saliva collection)
-
Observation cages
Procedure:
-
Animal Acclimatization and Grouping: As described in Protocol 1.
-
Treatment: Administer this compound (various doses), atropine, or vehicle i.p. 30 minutes before the oxotremorine challenge.
-
Oxotremorine Challenge: Administer oxotremorine (e.g., 0.5 mg/kg, i.p.) to all animals.
-
Observation of Tremors: Immediately after oxotremorine injection, observe each mouse for the presence and severity of tremors for a period of 30 minutes. Score the tremors on a scale (e.g., 0 = no tremor, 1 = mild, 2 = moderate, 3 = severe).
-
Measurement of Salivation:
-
At a set time point after oxotremorine injection (e.g., 15 minutes), place a pre-weighed piece of filter paper in the mouse's mouth for a fixed duration (e.g., 30 seconds).
-
Reweigh the filter paper to determine the amount of saliva produced.
-
-
Data Analysis: Compare the tremor scores and the amount of salivation in the this compound-treated groups with the control and atropine-treated groups. Calculate the dose-dependent inhibition of oxotremorine-induced effects.
Conclusion
This compound presents a promising avenue for the development of more effective treatments for organophosphate poisoning. Its potent anticholinergic activity, coupled with superior in vivo efficacy compared to atropine in preclinical models, warrants further investigation. The protocols outlined in these application notes provide a framework for the comprehensive evaluation of this compound and other novel therapeutic candidates for this life-threatening condition. Further studies should focus on elucidating the pharmacokinetic and pharmacodynamic properties of this compound, as well as its efficacy against a broader range of organophosphates and in different animal models.
References
HPLC method for Piperilate hydrochloride quantification
Application Note:
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Piperilate Hydrochloride in Pharmaceutical Formulations
Introduction
This compound is an antimuscarinic agent with antispasmodic properties.[1] Its chemical formula is C21H26ClNO3 and it has a molecular weight of 375.89 g/mol .[1][2] Accurate and precise quantification of this compound in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy. This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is suitable for routine quality control analysis and stability studies.
Chromatographic Conditions
A reversed-phase HPLC method was developed and validated to achieve efficient separation and quantification of this compound. The presence of phenyl groups in the structure of this compound allows for sensitive ultraviolet (UV) detection.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724): 20 mM Potassium Dihydrogen Phosphate (B84403) (pH 3.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters included specificity, linearity, precision, accuracy, and robustness.
Table 2: Summary of Method Validation Data
| Validation Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | |
| - Intraday | < 2.0% |
| - Interday | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Robustness | Robust |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[3][4] These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, and thermal and photolytic stress, to identify potential degradation products.[5][6] The developed HPLC method should be able to separate the main peak of this compound from any degradation products, thus ensuring the specificity of the method.
Table 3: Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 2 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 2 hours at 60°C |
| Oxidative Degradation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal Degradation | 105°C | 48 hours |
| Photolytic Degradation | UV light (254 nm) | 24 hours |
Experimental Protocols
1. Preparation of Solutions
-
Mobile Phase Preparation:
-
Prepare a 20 mM solution of potassium dihydrogen phosphate in HPLC-grade water.
-
Adjust the pH of the buffer solution to 3.5 using phosphoric acid.
-
Mix the buffer solution with acetonitrile in a 40:60 (v/v) ratio.
-
Degas the mobile phase by sonication or vacuum filtration before use.
-
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase and make up the volume to the mark.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the standard stock solution with the mobile phase.
-
2. Sample Preparation (from Tablets)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to extract the drug.
-
Make up the volume to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 50 µg/mL).
3. Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the blank (mobile phase), followed by the working standard solutions and the sample solutions.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
4. Quantification Calculation
The amount of this compound in the sample can be calculated using the following formula:
Where:
-
A_sample = Peak area of the sample
-
A_standard = Peak area of the standard
-
C_standard = Concentration of the standard (mg/mL)
-
V_sample = Final volume of the sample preparation (mL)
-
W_sample = Weight of the sample powder taken (mg)
-
W_avg_tablet = Average weight of one tablet (mg)
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Logical relationship of HPLC method development, validation, and application.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. researchgate.net [researchgate.net]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpp.com [ijrpp.com]
Application Notes and Protocols for Piperilate Hydrochloride in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Piperilate hydrochloride in isolated organ bath experiments to characterize its antispasmodic and anticholinergic properties. The protocols outlined below are designed to ensure robust and reproducible results for researchers investigating smooth muscle physiology and pharmacology.
Introduction
This compound, also known as Pipethanate hydrochloride, is an antimuscarinic agent with potent antispasmodic effects. It is primarily used to alleviate spastic pain associated with the gastrointestinal system. Its mechanism of action involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors on smooth muscle cells, leading to muscle relaxation. Isolated organ bath experiments are a classical and effective in vitro method to quantify the pharmacological activity of compounds like this compound on various smooth muscle tissues.
Mechanism of Action
This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). In smooth muscle tissues, acetylcholine released from parasympathetic nerve endings binds to M3 muscarinic receptors, initiating a signaling cascade that leads to muscle contraction. This compound blocks this binding, thereby inhibiting the contractile response and inducing smooth muscle relaxation.
Signaling Pathway of Muscarinic Receptor-Mediated Smooth Muscle Contraction and Inhibition by this compound
Caption: Muscarinic M3 receptor signaling pathway in smooth muscle and its inhibition by Piperilate HCl.
Data Presentation
The following tables summarize the type of quantitative data that can be obtained from isolated organ bath experiments with this compound and other relevant anticholinergic agents for comparison.
Table 1: In Vivo Anticholinergic Activity of Piperilate
| Parameter | Animal Model | Effect Measured | EC₅₀ (mg/kg, i.p.) | Reference |
| Anticholinergic Activity | Male Albino Mice | Antagonism of oxotremorine-induced salivation | 11.33 | [1] |
| Anticholinergic Activity | Male Albino Mice | Antagonism of oxotremorine-induced tremor | 29.42 | [1] |
Table 2: Representative In Vitro Antimuscarinic Activity of Reference Compounds on Isolated Smooth Muscle
| Compound | Tissue Preparation | Agonist | Parameter | Value |
| Atropine | Guinea Pig Ileum | Acetylcholine | pA₂ | 8.9 - 9.2 |
| Pirenzepine | Guinea Pig Ileum | Carbachol | pKᵢ | ~8.0 |
| 4-DAMP | Guinea Pig Ileum | Carbachol | pKᵢ | ~9.0 |
| Methoctramine | Guinea Pig Atria | Carbachol | pKᵢ | ~7.8 |
Experimental Protocols
The following are detailed protocols for conducting isolated organ bath experiments to evaluate the antispasmodic activity of this compound.
Protocol 1: Determination of Antispasmodic Activity on Isolated Guinea Pig Ileum
Objective: To determine the potency of this compound in antagonizing acetylcholine-induced contractions in guinea pig ileum.
Materials:
-
Male guinea pig (250-350 g)
-
Isolated organ bath system with thermoregulation (37°C) and aeration (95% O₂ / 5% CO₂)
-
Isometric force transducer and data acquisition system
-
Tyrode's solution (in mM): NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.5
-
This compound stock solution
-
Acetylcholine (ACh) stock solution
-
Surgical instruments
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig.
-
Isolate a segment of the ileum and place it in a petri dish containing Tyrode's solution.
-
Carefully remove the mesentery and cut the ileum into 2-3 cm segments.
-
-
Mounting the Tissue:
-
Mount the ileum segment in the organ bath chamber containing Tyrode's solution, maintained at 37°C and continuously aerated.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for 45-60 minutes, washing with fresh Tyrode's solution every 15 minutes.
-
-
Determining Agonist Concentration-Response Curve:
-
Record a stable baseline.
-
Construct a cumulative concentration-response curve for acetylcholine by adding increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁴ M) to the organ bath.
-
After the maximum response is achieved, wash the tissue with fresh Tyrode's solution until it returns to the baseline.
-
-
Antagonist Incubation:
-
Introduce a known concentration of this compound into the bath and incubate for a predetermined time (e.g., 20-30 minutes).
-
-
Determining Antagonistic Effect:
-
In the presence of this compound, repeat the cumulative concentration-response curve for acetylcholine.
-
Wash the tissue and repeat steps 4 and 5 with increasing concentrations of this compound.
-
-
Data Analysis:
-
Measure the amplitude of contraction for each agonist concentration.
-
Plot the log concentration of acetylcholine against the response to obtain dose-response curves in the absence and presence of different concentrations of this compound.
-
Calculate the EC₅₀ of acetylcholine in the absence and presence of the antagonist.
-
Perform a Schild plot analysis by plotting the log (concentration ratio - 1) against the negative log of the molar concentration of this compound to determine the pA₂ value, which represents the affinity of the antagonist for the receptor.
-
Experimental Workflow for Isolated Organ Bath Assay
Caption: General workflow for an isolated organ bath experiment to assess antagonist activity.
Conclusion
The protocols and information provided here serve as a detailed guide for researchers to effectively utilize isolated organ bath experiments in the pharmacological characterization of this compound. By following these methodologies, scientists can obtain valuable quantitative data on its antispasmodic and anticholinergic properties, contributing to a deeper understanding of its therapeutic potential and mechanism of action.
References
Application Notes and Protocols for In Vivo Studies of Bronchial Asthma Using Piperilate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bronchial asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), bronchoconstriction, and airway remodeling. In vivo animal models are indispensable for studying the pathophysiology of asthma and for the preclinical evaluation of novel therapeutic agents. Piperilate (B1221453) hydrochloride is a compound with a dual mechanism of action, functioning as both an anticholinergic agent and a platelet-activating factor (PAF) receptor antagonist, making it a molecule of interest for asthma research.[1] This document provides detailed application notes and protocols for utilizing piperilate hydrochloride in in vivo studies of bronchial asthma.
Mechanism of Action
This compound exerts its potential anti-asthmatic effects through two primary signaling pathways:
-
Anticholinergic (Muscarinic Receptor Antagonism): By blocking muscarinic acetylcholine (B1216132) receptors (primarily M3 receptors on airway smooth muscle), this compound inhibits the downstream signaling cascade that leads to bronchoconstriction. This results in relaxation of the airway smooth muscle and bronchodilation.
-
PAF Receptor Antagonism: Platelet-activating factor (PAF) is a potent inflammatory mediator implicated in the pathogenesis of asthma. By blocking the PAF receptor, this compound can potentially inhibit PAF-induced inflammatory cell infiltration (such as eosinophils and neutrophils), reduce airway edema, and decrease mucus secretion.
The dual antagonism of both bronchoconstrictor and inflammatory pathways makes this compound a compelling candidate for in vivo asthma research.
Quantitative Data Summary
While specific in vivo efficacy data for this compound in a bronchial asthma model is not extensively available in public literature, this section provides a framework for dose-ranging studies and data presentation based on its known anticholinergic activity and the effects of related compounds.
Table 1: Suggested Dose-Response Study Design for this compound in a Murine Asthma Model
| Treatment Group | Dose (mg/kg, i.p.) | Number of Animals (n) | Primary Endpoint | Secondary Endpoints |
| Vehicle Control | 0 (Saline) | 8-10 | Airway Hyperresponsiveness (AHR) | BALF Cell Counts, Cytokine Levels |
| Piperilate HCl (Low Dose) | 5 | 8-10 | Airway Hyperresponsiveness (AHR) | BALF Cell Counts, Cytokine Levels |
| Piperilate HCl (Mid Dose) | 15 | 8-10 | Airway Hyperresponsiveness (AHR) | BALF Cell Counts, Cytokine Levels |
| Piperilate HCl (High Dose) | 30 | 8-10 | Airway Hyperresponsiveness (AHR) | BALF Cell Counts, Cytokine Levels |
| Positive Control (e.g., Dexamethasone) | 1 | 8-10 | Airway Hyperresponsiveness (AHR) | BALF Cell Counts, Cytokine Levels |
Note: The suggested doses are based on reported in vivo anticholinergic activity in mice (11.3 mg/kg and 29.42 mg/kg, i.p.).[1] Researchers should perform initial dose-finding studies to determine the optimal therapeutic dose for their specific asthma model.
Table 2: Template for Reporting the Effect of this compound on Airway Hyperresponsiveness
| Treatment Group | Methacholine (B1211447) Concentration (mg/mL) | Penh Value (Mean ± SEM) | % Inhibition of AHR vs. Vehicle |
| Vehicle Control | 3.125 | N/A | |
| 6.25 | |||
| 12.5 | |||
| 25 | |||
| 50 | |||
| Piperilate HCl (Dose X) | 3.125 | ||
| 6.25 | |||
| 12.5 | |||
| 25 | |||
| 50 |
Table 3: Template for Reporting the Effect of this compound on Bronchoalveolar Lavage Fluid (BALF) Cell Counts
| Treatment Group | Total Cells (x10^5) | Eosinophils (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) | Macrophages (x10^4) |
| Vehicle Control | |||||
| Piperilate HCl (Dose X) | |||||
| % Reduction vs. Vehicle |
Experimental Protocols
A widely used and well-characterized model for studying allergic asthma in vivo is the ovalbumin (OVA)-induced murine model.
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum)
-
Phosphate-buffered saline (PBS), sterile
-
Methacholine
-
Whole-body plethysmograph
-
Nebulizer
Procedure:
-
Sensitization:
-
On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
Administer a control group with PBS only.
-
-
Airway Challenge:
-
From day 21 to day 23, challenge the sensitized mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes using a nebulizer.
-
The control group is challenged with PBS aerosol.
-
-
Drug Administration:
-
Administer this compound (at desired doses) or vehicle control intraperitoneally 1 hour before each OVA challenge.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
24 hours after the final OVA challenge, measure AHR to increasing concentrations of aerosolized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL) using a whole-body plethysmograph.
-
Record the enhanced pause (Penh) value as an indicator of airway obstruction.
-
-
Bronchoalveolar Lavage (BAL) and Cell Analysis:
-
Immediately after AHR measurement, euthanize the mice.
-
Expose the trachea and cannulate it.
-
Perform bronchoalveolar lavage by instilling and retrieving 1 mL of ice-cold PBS three times.
-
Centrifuge the collected BAL fluid (BALF) and resuspend the cell pellet.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (eosinophils, neutrophils, lymphocytes, macrophages).
-
-
Histological Analysis:
-
After BAL, perfuse the lungs with PBS and fix with 10% buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to visualize mucus production.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways
Experimental Workflow
Conclusion
This compound, with its dual anticholinergic and PAF antagonist properties, presents a valuable tool for the in vivo investigation of bronchial asthma. The provided protocols for the OVA-induced murine asthma model offer a robust framework for assessing the efficacy of this compound in a preclinical setting. While comprehensive quantitative data on this compound's effects in asthma models are still emerging, the outlined experimental design and data presentation templates will aid researchers in systematically evaluating its therapeutic potential. The elucidation of its impact on both bronchoconstriction and airway inflammation through the described signaling pathways will contribute to a deeper understanding of its mechanism of action and its potential role in future asthma therapies.
References
Application Notes and Protocols: Dose-Response Curve for Piperilate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperilate hydrochloride, also known as Pipethanate hydrochloride, is an anticholinergic and antispasmodic agent.[1][2] Its primary mechanism of action involves the blockade of muscarinic acetylcholine (B1216132) receptors, which leads to a reduction in smooth muscle contractions, particularly in the gastrointestinal tract.[1] This document provides detailed protocols for generating in vitro and in vivo dose-response curves to characterize the potency and efficacy of this compound.
Mechanism of Action
This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). By binding to these receptors, it inhibits the effects of acetylcholine, a neurotransmitter that plays a crucial role in the parasympathetic nervous system, including the stimulation of smooth muscle contraction. There are five subtypes of muscarinic receptors (M1-M5), and the specific binding affinity of this compound to each subtype can be determined using the protocols outlined below. Additionally, some evidence suggests that Piperilate may also act as a Platelet-Activating Factor (PAF) antagonist.[3]
Data Presentation
Quantitative data from dose-response studies are crucial for comparing the potency of different compounds and for determining appropriate concentrations for further experiments. The following tables summarize known in vivo data for Piperilate and provide a template for recording in vitro data obtained using the protocols in this document.
Table 1: In Vivo Dose-Response Data for Piperilate
| Animal Model | Assay | Endpoint | Route of Administration | EC50 | Reference |
| Mouse | Oxotremorine-induced salivation | Antagonism of salivation | Intraperitoneal (i.p.) | 11.33 mg/kg | [3] |
| Mouse | Oxotremorine-induced tremor | Antagonism of tremor | Intraperitoneal (i.p.) | 29.42 mg/kg | [3] |
| Rabbit | Cardiovascular effects | Hypotension | Intravenous (i.v.) | 1 mg/kg (effective dose) | [3] |
| Rabbit | Respiratory and cardiac effects | Decreased respiration and heart rate | Intravenous (i.v.) | 3 mg/kg (effective dose) | [3] |
Table 2: Template for In Vitro Dose-Response Data for this compound
| Assay Type | Cell Line/Receptor Subtype | Parameter | Value (e.g., µM) |
| Receptor Binding Assay | CHO-K1/hM1 | K_i_ | |
| Receptor Binding Assay | HEK293/hM3 | K_i_ | |
| Calcium Flux Assay | U2OS/hM1 | IC_50_ | |
| Calcium Flux Assay | CHO-K1/hM3 | IC_50_ |
Experimental Protocols
In Vitro Protocol 1: Muscarinic Receptor Binding Assay
This protocol determines the binding affinity (K_i_) of this compound for specific muscarinic receptor subtypes using a competitive radioligand binding assay.
Materials:
-
Cell membranes from cell lines stably expressing a specific human muscarinic receptor subtype (e.g., CHO-K1/hM1, HEK293/hM3).
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS)
-
Non-labeled competitor: Atropine (B194438) (for determining non-specific binding)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and make serial dilutions to create a range of concentrations.
-
Dilute the cell membranes in assay buffer to a concentration that provides an adequate signal-to-noise ratio.
-
Prepare a solution of [³H]NMS in assay buffer at a concentration close to its K_d_ value.
-
Prepare a high concentration solution of atropine (e.g., 1 µM) for determining non-specific binding.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Total Binding: Assay buffer, [³H]NMS, and cell membranes.
-
Non-specific Binding: Atropine solution, [³H]NMS, and cell membranes.
-
Competitive Binding: Serial dilutions of this compound, [³H]NMS, and cell membranes.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
In Vitro Protocol 2: Calcium Flux Assay
This functional assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium in cells expressing muscarinic receptors coupled to the Gq signaling pathway (e.g., M1 and M3).
Materials:
-
Cell line stably expressing a Gq-coupled muscarinic receptor (e.g., U2OS/hM1, CHO-K1/hM3).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Muscarinic agonist (e.g., Carbachol).
-
This compound.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader with automated injection capabilities.
Procedure:
-
Cell Plating:
-
Seed the cells into the microplates and allow them to adhere and grow to a confluent monolayer.
-
-
Dye Loading:
-
Remove the culture medium and add the calcium-sensitive dye solution to the cells.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the dye to enter the cells.
-
-
Compound Addition:
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of this compound to the wells and incubate for a short period.
-
-
Agonist Stimulation and Fluorescence Reading:
-
Place the plate in the fluorescence microplate reader.
-
Establish a baseline fluorescence reading.
-
Inject the muscarinic agonist (e.g., carbachol) into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (100% activation) and a no-agonist control (0% activation).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound
References
Application Notes and Protocols for Cell Viability Assay with Piperilate Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperilate hydrochloride is recognized for its anticholinergic and antispasmodic properties, primarily acting as a muscarinic acetylcholine (B1216132) receptor antagonist.[1][2] Its established use is in managing gastrointestinal disorders characterized by hypermotility.[1] While its effects on smooth muscle are well-documented, its broader impact on cell viability and proliferation, particularly in the context of other cell types such as cancer cells, remains an area of active investigation. These application notes provide a comprehensive framework for assessing the potential cytotoxic and anti-proliferative effects of this compound using standard in vitro cell viability assays.
The protocols outlined below describe the use of the MTT assay, a colorimetric assay that measures metabolic activity as an indicator of cell viability, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP to determine the number of metabolically active cells.[3][4][5][6] Additionally, a protocol for the Annexin V assay is included to specifically investigate the induction of apoptosis.[7][8][9]
Data Presentation
The following tables present example data from cell viability and apoptosis assays after treatment with this compound.
Table 1: Cell Viability as Determined by MTT Assay
| Cell Line | Piperilate HCl Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) |
| HCT116 | 0 (Vehicle Control) | 48 | 100 ± 4.5 |
| 10 | 48 | 95.2 ± 5.1 | |
| 50 | 48 | 78.6 ± 6.2 | |
| 100 | 48 | 55.3 ± 4.8 | |
| 200 | 48 | 32.1 ± 3.9 | |
| MCF-7 | 0 (Vehicle Control) | 48 | 100 ± 5.3 |
| 10 | 48 | 98.1 ± 4.9 | |
| 50 | 48 | 85.4 ± 5.8 | |
| 100 | 48 | 62.7 ± 6.5 | |
| 200 | 48 | 41.5 ± 5.2 |
Table 2: Cell Viability as Determined by CellTiter-Glo® Assay
| Cell Line | Piperilate HCl Concentration (µM) | Incubation Time (hours) | Luminescence (RLU) (Mean ± SD) | % Viability vs. Control |
| A549 | 0 (Vehicle Control) | 24 | 85432 ± 7890 | 100 |
| 25 | 24 | 76543 ± 6543 | 89.6 | |
| 100 | 24 | 54321 ± 4321 | 63.6 | |
| 250 | 24 | 21098 ± 2109 | 24.7 | |
| PC-3 | 0 (Vehicle Control) | 24 | 98765 ± 8765 | 100 |
| 25 | 24 | 88765 ± 7654 | 89.9 | |
| 100 | 24 | 65432 ± 5432 | 66.2 | |
| 250 | 24 | 32109 ± 3210 | 32.5 |
Table 3: Apoptosis Analysis by Annexin V Staining
| Cell Line | Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Jurkat | Vehicle Control | 92.5 ± 3.1 | 4.2 ± 1.5 | 3.3 ± 1.1 |
| Piperilate HCl (150 µM) | 65.8 ± 4.5 | 25.7 ± 3.8 | 8.5 ± 2.2 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a colorimetric assay to measure cell metabolic activity.[4][5]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[5]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[4]
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[5]
-
Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol measures the number of viable cells in culture based on the quantification of ATP.[3]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed cells as described in the MTT assay protocol in opaque-walled 96-well plates.
-
-
Compound Treatment:
-
Treat cells with various concentrations of this compound as described previously.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for about 30 minutes.[10]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
-
Luminescence Measurement:
-
Record the luminescence using a luminometer.
-
Apoptosis Detection using Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine, a marker of early apoptosis.[7][8][9]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed 1-2 x 10⁶ cells in a 6-well plate or T25 flask and incubate for 24 hours.
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[7]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[8]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
-
Flow Cytometry Analysis:
Visualizations
References
- 1. What is the mechanism of Piperidolate Hydrochloride? [synapse.patsnap.com]
- 2. medkoo.com [medkoo.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. ch.promega.com [ch.promega.com]
Application Notes and Protocols for Piperilate Hydrochloride in Gastroenterology Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperilate (B1221453) hydrochloride, also known as piperidolate (B1678434) hydrochloride, is an anticholinergic agent that functions as a muscarinic receptor antagonist.[1] In the field of gastroenterology, it is of interest for its potential to modulate gastrointestinal motility and secretion.[1] By blocking the action of acetylcholine (B1216132) on muscarinic receptors in the smooth muscle of the gut, piperilate hydrochloride can induce muscle relaxation and reduce spasmodic contractions.[1] This makes it a relevant compound for investigation in research models of gastrointestinal disorders characterized by hypermotility, such as irritable bowel syndrome (IBS) and diarrhea.[1]
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its evaluation in common preclinical gastroenterology research models.
Mechanism of Action
This compound exerts its effects by competitively inhibiting muscarinic acetylcholine receptors (mAChRs) on the surface of gastrointestinal smooth muscle cells. Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, stimulates these receptors to induce muscle contraction and increase secretions.[1] By blocking these receptors, this compound effectively counteracts parasympathetic stimulation, leading to a reduction in the frequency and intensity of smooth muscle contractions and a decrease in secretions.[1]
Signaling Pathways
The primary targets of this compound in the gut are the M2 and M3 muscarinic receptor subtypes, which are coupled to different G-protein signaling cascades. The blockade of these pathways ultimately leads to smooth muscle relaxation.
Caption: M3 muscarinic receptor signaling pathway and its inhibition by this compound.
Data Presentation
Due to a lack of publicly available quantitative data specifically for this compound in the described research models, the following tables are presented as templates for data collection and presentation. These tables are designed for clarity and ease of comparison of results from the experimental protocols outlined below.
Table 1: Effect of this compound on Castor Oil-Induced Diarrhea in Rats
| Treatment Group | Dose (mg/kg) | Onset of Diarrhea (min) | Total Number of Wet Feces | Total Weight of Feces (g) | % Inhibition of Diarrhea |
| Vehicle Control | - | 0 | |||
| Loperamide | 5 | ||||
| Piperilate HCl | 10 | ||||
| Piperilate HCl | 25 | ||||
| Piperilate HCl | 50 |
Table 2: Effect of this compound on Intestinal Transit (Charcoal Meal Test) in Mice
| Treatment Group | Dose (mg/kg) | Total Length of Small Intestine (cm) | Distance Traveled by Charcoal (cm) | % Intestinal Transit | % Inhibition of Transit |
| Vehicle Control | - | 0 | |||
| Atropine | 1 | ||||
| Piperilate HCl | 10 | ||||
| Piperilate HCl | 25 | ||||
| Piperilate HCl | 50 |
Table 3: Effect of this compound on Acetylcholine-Induced Contractions in Isolated Guinea Pig Ileum
| Treatment | Concentration (µM) | Maximum Contraction (% of control) | EC50 of Acetylcholine (µM) |
| Acetylcholine (Control) | - | 100 | |
| Piperilate HCl | 0.1 | ||
| Piperilate HCl | 1 | ||
| Piperilate HCl | 10 |
Experimental Protocols
The following are detailed protocols for commonly used in vivo and in vitro models to assess the effects of compounds like this compound on gastrointestinal motility.
In Vivo Model: Castor Oil-Induced Diarrhea in Rats
This model is used to evaluate the antidiarrheal properties of a test compound.
Caption: Experimental workflow for the castor oil-induced diarrhea model in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
This compound
-
Castor oil
-
Loperamide (standard drug)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Metabolic cages with pre-weighed filter paper
Procedure:
-
Fast the rats for 18-24 hours before the experiment, with free access to water.
-
Divide the animals into experimental groups (n=6 per group): Vehicle control, standard (loperamide), and this compound (at least 3 doses).
-
Administer the vehicle, loperamide, or this compound orally (p.o.).
-
One hour after treatment, administer castor oil orally to each rat.
-
Place each animal in an individual metabolic cage lined with a pre-weighed filter paper.
-
Observe the animals for 4-6 hours and record the time of the first diarrheal stool, the total number of wet and dry fecal pellets, and the total weight of the feces.
-
Calculate the percentage inhibition of diarrhea for each treatment group compared to the vehicle control group.
In Vivo Model: Charcoal Meal Transit Test in Mice
This model assesses the effect of a test compound on intestinal motility.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia)
-
Atropine sulfate (B86663) (standard drug)
-
Vehicle
-
Oral gavage needles
-
Surgical scissors and forceps
Procedure:
-
Fast the mice for 18 hours with free access to water.
-
Group the animals and administer the vehicle, atropine, or this compound intraperitoneally (i.p.) or orally (p.o.).
-
After 30 minutes (for i.p.) or 60 minutes (for p.o.) of drug administration, administer the charcoal meal orally (0.2 mL/mouse).
-
After 20-30 minutes, sacrifice the mice by cervical dislocation.
-
Carefully dissect the abdomen and expose the small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the percentage of intestinal transit for each mouse.
-
Determine the percentage inhibition of transit for each treatment group compared to the vehicle control.
In Vitro Model: Isolated Guinea Pig Ileum Preparation
This model evaluates the direct effect of a compound on smooth muscle contraction.
References
Application Notes and Protocols: Piperilate Hydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperilate hydrochloride is classified as an antimuscarinic agent, functioning as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] While specific research on this compound in neuroscience is limited, its classification as a muscarinic receptor antagonist places it within a well-studied class of compounds with significant effects on the central and peripheral nervous systems.[3][4] These agents are instrumental in elucidating the roles of cholinergic signaling in various neurological processes and are investigated for their therapeutic potential in a range of disorders.[5][6]
This document provides a detailed overview of the potential applications of this compound in neuroscience research, based on the established actions of muscarinic receptor antagonists. It includes theoretical signaling pathways, generalized experimental protocols, and representative data for this class of compounds.
Mechanism of Action and Signaling Pathways
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into five subtypes (M1-M5).[5] These subtypes are linked to distinct signaling cascades. This compound, as a muscarinic antagonist, is expected to block the binding of acetylcholine (ACh) and other muscarinic agonists, thereby inhibiting these downstream pathways.
The primary signaling pathways modulated by muscarinic receptors, and thus inhibited by antagonists like this compound, are:
-
M1, M3, and M5 Receptors (Gq/11-coupled): Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7][8]
-
M2 and M4 Receptors (Gi/o-coupled): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. They can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[9]
Below are diagrams illustrating the inhibitory effect of this compound on these pathways.
Data Presentation: Effects of Muscarinic Antagonists in Neuroscience Research
The following tables summarize the expected quantitative outcomes from key neuroscience experiments when applying a muscarinic receptor antagonist like this compound. The data presented are representative of the effects observed with this class of compounds.
Table 1: Radioligand Binding Assay Data
| Parameter | Description | Representative Value |
| IC₅₀ | Concentration of antagonist required to displace 50% of a specific radioligand from the receptor. | Varies by receptor subtype and radioligand. |
| Kᵢ | Inhibitory constant, reflecting the binding affinity of the antagonist for the receptor. | Calculated from IC₅₀; lower Kᵢ indicates higher affinity. |
| Bₘₐₓ | Maximum number of binding sites. | Should remain unchanged in the presence of a competitive antagonist. |
| Kₔ | Dissociation constant of the radioligand. | Should appear to increase in the presence of a competitive antagonist. |
Table 2: Electrophysiological Data (Whole-Cell Patch-Clamp)
| Parameter | Effect of Muscarinic Agonist | Effect of Muscarinic Antagonist (e.g., Piperilate HCl) |
| Resting Membrane Potential | Depolarization (M1/M3/M5) or Hyperpolarization (M2/M4) | Blocks agonist-induced changes, returning potential towards baseline. |
| Input Resistance | Increase (closure of K⁺ channels) | Blocks agonist-induced increase. |
| Action Potential Firing Rate | Increase or Decrease | Blocks agonist-induced changes in firing rate. |
| M-current (Iₘ) | Inhibition | Blocks agonist-induced inhibition of the M-current. |
| Post-synaptic Potential Amplitude | Modulation (increase or decrease) | Blocks agonist-induced modulation. |
Table 3: Calcium Imaging Data
| Parameter | Effect of Muscarinic Agonist | Effect of Muscarinic Antagonist (e.g., Piperilate HCl) |
| Peak [Ca²⁺]ᵢ | Significant increase (via M1/M3/M5) | Blocks or significantly reduces the agonist-induced Ca²⁺ transient.[10] |
| Frequency of Ca²⁺ Oscillations | Increased | Blocks or reduces the frequency of agonist-induced oscillations.[10] |
| Area Under the Curve (AUC) | Increased | Significantly reduced compared to agonist alone. |
Table 4: Neurotransmitter Release Assay Data
| Parameter | Effect of Muscarinic Agonist | Effect of Muscarinic Antagonist (e.g., Piperilate HCl) |
| Presynaptic ACh Release | Inhibition (via M2/M4 autoreceptors) | Blocks agonist-induced inhibition, potentially increasing ACh release. |
| Dopamine (B1211576) Release (e.g., in striatum) | Modulation | Blocks agonist-induced modulation of dopamine release. |
| Glutamate (B1630785) Release | Modulation | Blocks agonist-induced modulation of glutamate release. |
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound are provided below. These are generalized protocols and may require optimization for specific experimental systems.
Radioligand Binding Assay
This assay determines the binding affinity of this compound for specific muscarinic receptor subtypes.
-
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO-K1 cells or brain tissue homogenates).
-
Radioligand (e.g., [³H]N-methylscopolamine or [³H]quinuclidinyl benzilate).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., atropine (B194438) at a high concentration).
-
Scintillation vials and cocktail.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
-
-
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, radioligand at a fixed concentration, and either buffer, this compound, or the non-specific binding control.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a filtration manifold.
-
Wash the filters multiple times with cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
This technique measures the effects of this compound on ion channel activity and neuronal excitability.
-
Materials:
-
Cultured neurons or acute brain slices.
-
Recording chamber and microscope.
-
Micromanipulators.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for patch pipettes.
-
Artificial cerebrospinal fluid (aCSF).
-
Intracellular solution.
-
Muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).
-
This compound.
-
-
Protocol:
-
Prepare brain slices or neuronal cultures for recording.
-
Place the preparation in the recording chamber and perfuse with aCSF.
-
Pull a patch pipette and fill it with intracellular solution.
-
Approach a neuron and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline electrical activity (e.g., resting membrane potential, action potentials in current-clamp; ionic currents in voltage-clamp).
-
Apply a muscarinic agonist to the bath and record the response.
-
Wash out the agonist.
-
Pre-incubate the preparation with this compound for a set duration.
-
Co-apply the muscarinic agonist and this compound and record the response.
-
Analyze the data to determine the effect of this compound on the agonist-induced changes in neuronal electrical properties.
-
Calcium Imaging
This method visualizes and quantifies changes in intracellular calcium concentration in response to muscarinic receptor modulation.
-
Materials:
-
Cultured neurons or brain slices.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Fluorescence microscope with a sensitive camera.
-
Image acquisition and analysis software.
-
Physiological saline solution.
-
Muscarinic agonist.
-
This compound.
-
-
Protocol:
-
Load the cells or slices with a calcium-sensitive dye.
-
Place the preparation on the microscope stage and perfuse with saline.
-
Acquire baseline fluorescence images.
-
Apply a muscarinic agonist and record the changes in fluorescence intensity over time.
-
Wash out the agonist.
-
Perfuse with this compound.
-
Co-apply the agonist and this compound and record the fluorescence changes.
-
Convert fluorescence intensity changes to intracellular calcium concentrations or report as a ratio (e.g., F/F₀).
-
Analyze parameters such as peak amplitude, duration, and frequency of calcium transients.[11]
-
Neurotransmitter Release Assay
This assay measures the effect of this compound on the release of neurotransmitters from neuronal preparations.
-
Materials:
-
Synaptosomes, cultured neurons, or brain slices.
-
Physiological buffer (e.g., Krebs-Ringer).
-
Depolarizing agent (e.g., high potassium concentration or electrical stimulation).
-
Muscarinic agonist.
-
This compound.
-
Method for detecting the neurotransmitter of interest (e.g., HPLC with electrochemical detection for dopamine and serotonin, or an enzyme-based assay for acetylcholine).[12][13]
-
-
Protocol:
-
Pre-incubate the neuronal preparation with this compound or vehicle.
-
Stimulate neurotransmitter release using a depolarizing agent in the presence or absence of a muscarinic agonist.
-
Collect the supernatant containing the released neurotransmitters.
-
Quantify the amount of neurotransmitter in the supernatant using an appropriate detection method.
-
Compare the amount of neurotransmitter released under different conditions to determine the effect of this compound.[14]
-
Conclusion
While direct experimental data on this compound in neuroscience research is not abundant, its classification as a muscarinic receptor antagonist provides a strong framework for its potential applications. By employing the experimental protocols outlined in these notes, researchers can investigate its specific effects on neuronal signaling, excitability, and neurotransmission. Such studies will be crucial in defining the neuropharmacological profile of this compound and its potential as a tool for research or as a therapeutic agent. Researchers should always perform dose-response experiments to determine the optimal concentration for their specific model system and validate the antagonist's effects against a known muscarinic agonist.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medlink.com [medlink.com]
- 4. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Anticholinergic Drugs in Geriatric Psychopharmacology [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Medicinal chemistry and therapeutic potential of muscarinic M3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Muscarinic receptor-induced calcium responses in astroglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imaging of intracellular Ca2+ waves induced by muscarinic receptor stimulation in rat parotid acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One [journals.plos.org]
- 13. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the stability of Piperilate hydrochloride in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Piperilate hydrochloride in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common research applications?
This compound is a synthetic antimuscarinic agent.[1] It acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Due to its anticholinergic properties, it is often used in research to study the effects of muscarinic receptor blockade in various physiological systems. Common research applications include the investigation of smooth muscle contraction, glandular secretion, and central nervous system effects related to muscarinic signaling.[2][3]
Q2: What are the primary stability concerns when working with this compound in aqueous buffers?
The main stability concern for this compound in aqueous solutions is its susceptibility to hydrolysis. This compound contains an ester functional group, which can be cleaved by water in a reaction catalyzed by either acid or base.[4][5][6] This degradation leads to the formation of benzilic acid and 2-(1-piperidino)ethanol, rendering the compound inactive as a muscarinic antagonist. The rate of this hydrolysis is highly dependent on the pH and temperature of the buffer.[5][7]
Q3: What are the ideal storage conditions for this compound stock solutions?
To ensure maximum stability, this compound stock solutions should be prepared in an appropriate solvent (e.g., DMSO or ethanol) at a high concentration and stored at low temperatures. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), freezing at -20°C or -80°C is advisable.[8] Aliquoting the stock solution into smaller, single-use vials will help to avoid repeated freeze-thaw cycles, which can accelerate degradation. Solutions should be protected from light.[9]
Troubleshooting Guide
This guide addresses common issues encountered when preparing and using this compound in experimental buffers.
| Problem | Potential Cause | Recommended Solution |
| Loss of drug activity over a short period in an experimental buffer. | Hydrolysis of the ester linkage. The rate of hydrolysis is significantly increased at alkaline pH and elevated temperatures. | Maintain the buffer pH in the slightly acidic to neutral range (pH 4-7), where ester hydrolysis is generally slower. Prepare fresh working solutions from a frozen stock solution immediately before each experiment. Avoid prolonged storage of diluted solutions at room temperature. |
| Precipitation of the compound upon dilution in an aqueous buffer. | Poor aqueous solubility. While the hydrochloride salt improves water solubility, the free base may have limited solubility, especially at neutral or alkaline pH. | Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. When diluting into your aqueous buffer, add the stock solution dropwise while vortexing the buffer to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. The final concentration of the organic solvent in the experimental buffer should be kept low (typically <0.5%) to avoid affecting the biological system. |
| Inconsistent experimental results between batches of prepared solutions. | Incomplete dissolution or degradation of the stock solution. This can be due to improper storage or handling. | Ensure the stock solution is completely dissolved before making dilutions. Visually inspect for any undissolved particles. Always use fresh aliquots of the stock solution for each experiment to avoid issues arising from repeated freeze-thaw cycles or prolonged storage of opened vials. |
| Observed degradation even at neutral pH. | Presence of esterases in biological preparations. If working with cell lysates, tissue homogenates, or serum-containing media, enzymatic hydrolysis by esterases can occur. | Consider adding esterase inhibitors to your experimental buffer if compatible with your assay. Alternatively, minimize the incubation time of this compound with the biological preparation. Running control experiments with buffer alone can help differentiate between chemical and enzymatic degradation. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Working Solution
This protocol describes the preparation of a 10 mM stock solution and its dilution to a working concentration in a suitable experimental buffer.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile-filtered
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (10 mM):
-
Tare a sterile, amber microcentrifuge tube.
-
Carefully weigh an appropriate amount of this compound powder into the tube.
-
Add the required volume of DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage.
-
-
Working Solution Preparation (e.g., 10 µM in PBS):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
In a sterile tube, add the desired volume of sterile PBS (pH 7.4).
-
While gently vortexing the PBS, add the appropriate volume of the 10 mM stock solution to achieve the final desired concentration (e.g., for 1 mL of 10 µM solution, add 1 µL of 10 mM stock to 999 µL of PBS).
-
Use the working solution immediately after preparation. Do not store diluted aqueous solutions.
-
Protocol 2: General Procedure for a Forced Degradation Study
This protocol provides a general framework for investigating the stability of this compound under various stress conditions. This is crucial for identifying potential degradation products and understanding the molecule's intrinsic stability.
Materials:
-
This compound
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, methanol, and acetonitrile
-
Phosphate buffer (pH as required)
-
HPLC system with UV detector
-
pH meter
-
Temperature-controlled oven and water bath
-
Photostability chamber
Procedure:
-
Preparation of Test Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).
-
Acidic Hydrolysis:
-
Add an equal volume of 1 M HCl to the test solution.
-
Incubate at a specific temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute to the analytical concentration with the mobile phase.
-
-
Alkaline Hydrolysis:
-
Add an equal volume of 1 M NaOH to the test solution.
-
Incubate at room temperature for various time points (alkaline hydrolysis is often faster).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute.
-
-
Oxidative Degradation:
-
Add an equal volume of 30% H₂O₂ to the test solution.
-
Incubate at room temperature for various time points.
-
At each time point, withdraw an aliquot and dilute.
-
-
Thermal Degradation:
-
Store the solid drug and the test solution in an oven at an elevated temperature (e.g., 70°C) for a set period.
-
Analyze the samples at various time points.
-
-
Photolytic Degradation:
-
Expose the solid drug and the test solution to a light source in a photostability chamber (e.g., UV and fluorescent light).
-
Keep control samples wrapped in aluminum foil to protect them from light.
-
Analyze the samples at various time points.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.
Data Presentation
Table 1: Summary of this compound Stability Under Forced Degradation Conditions (Hypothetical Data)
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Hypothetical) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | ~15% | Benzilic acid, 2-(1-piperidino)ethanol |
| Alkaline Hydrolysis | 0.1 M NaOH | 2 h | 25°C | >90% | Benzilic acid, 2-(1-piperidino)ethanol |
| Oxidation | 3% H₂O₂ | 24 h | 25°C | ~5% | Oxidized derivatives |
| Thermal (Solid) | - | 7 days | 70°C | <2% | - |
| Thermal (Solution) | pH 7.4 Buffer | 24 h | 50°C | ~25% | Benzilic acid, 2-(1-piperidino)ethanol |
| Photolysis (Solution) | UV/Vis Light | 48 h | 25°C | <5% | - |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual degradation rates should be determined experimentally.
Visualizations
Signaling Pathway
Caption: Antagonism of the M3 Muscarinic Receptor Signaling Pathway by this compound.
Experimental Workflow
Caption: Workflow for an Isolated Tissue Bath Experiment to Evaluate this compound Activity.
References
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. google.com [google.com]
- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Piperilate hydrochloride assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piperilate hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental assays.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Assays
Question: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause and how can I resolve this?
Answer:
Unexpected peaks in your HPLC chromatogram can stem from several sources. A systematic approach is crucial to identify and eliminate the issue.
-
Degradation of this compound: this compound is known to be susceptible to alkaline hydrolysis. If your mobile phase is basic or your sample is prepared in an alkaline solution, you may be observing peaks corresponding to its degradation products.
-
Recommendation: Ensure your mobile phase pH is neutral or slightly acidic. Prepare samples immediately before analysis and store them in appropriate conditions to prevent degradation. A forced degradation study, where the sample is intentionally exposed to basic conditions, can help confirm if the unexpected peaks are degradation products.
-
-
Contamination from Sample Preparation: Impurities from solvents, glassware, or excipients in formulated products can introduce extraneous peaks.
-
Recommendation: Use HPLC-grade solvents and thoroughly clean all glassware. Analyze a "blank" sample (containing only the diluent and any excipients) to identify peaks not related to this compound.
-
-
Carryover from Previous Injections: Residual sample from a previous run can elute in subsequent analyses, appearing as ghost peaks.
-
Recommendation: Implement a robust needle and column wash step between injections. A wash solution with a higher percentage of organic solvent than your mobile phase is often effective.
-
Question: My this compound peak is showing significant tailing in my HPLC analysis. What should I do?
Answer:
Peak tailing can compromise the accuracy of quantification. The following steps can help address this issue:
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Recommendation: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.
-
-
Secondary Interactions with the Stationary Phase: The piperidine (B6355638) moiety in this compound can interact with residual silanols on the silica-based C18 column, causing tailing.
-
Recommendation: Use a base-deactivated column or add a competing base, such as triethylamine (B128534) (0.1-0.5%), to your mobile phase to mask the active sites on the stationary phase.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and influence peak shape.
-
Recommendation: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the piperidine nitrogen to ensure it is fully protonated and interacts less with the stationary phase.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound assays.
General
Question: What is the primary mechanism of action of this compound?
Answer:
This compound is an anticholinergic agent that acts as a muscarinic receptor antagonist.[1] It competitively blocks the action of acetylcholine (B1216132) at muscarinic receptors in the parasympathetic nervous system.[1] This inhibition leads to a reduction in smooth muscle contractions and secretions, particularly in the gastrointestinal tract.[1]
Stability and Storage
Question: How stable is this compound in solution?
Answer:
This compound is susceptible to degradation, particularly in alkaline conditions, through hydrolysis of its ester group. It is more stable in acidic to neutral solutions. For analytical purposes, it is recommended to prepare fresh solutions and store them at refrigerated temperatures (2-8 °C) for short periods. Long-term storage of solutions is not advised due to the potential for degradation.
Assay Parameters
Question: What are typical starting conditions for an HPLC method for this compound?
Answer:
A good starting point for developing an HPLC method for this compound would be:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate (B84403) Buffer (pH 3.0) (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Note: These are starting parameters and may require optimization for your specific application.
Question: Are there alternative methods to HPLC for the quantification of this compound?
Answer:
Yes, spectrophotometric methods have been developed for the quantification of this compound. These methods are often based on the formation of a colored complex that can be measured using a UV-Vis spectrophotometer.
Experimental Protocols
1. HPLC Method for the Determination of this compound
This protocol provides a general procedure for the analysis of this compound in a drug substance.
a. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
b. Equipment:
-
High-Performance Liquid Chromatograph (HPLC) with UV detector
-
C18 analytical column
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
c. Procedure:
-
Mobile Phase Preparation (Phosphate Buffer pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to make a 25 mM solution. Adjust the pH to 3.0 with orthophosphoric acid.
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution Preparation: Accurately weigh a quantity of the sample equivalent to about 10 mg of this compound and prepare a 100 µg/mL solution in the mobile phase.
-
Chromatographic Conditions:
-
Set the HPLC system with the C18 column.
-
Equilibrate the column with the mobile phase (Acetonitrile:Phosphate Buffer (60:40)) at a flow rate of 1.0 mL/min.
-
Set the UV detector to 220 nm.
-
-
Analysis: Inject 20 µL of the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the amount of this compound in the sample by comparing the peak area of the sample with the peak area of the standard.
2. Spectrophotometric Method for the Determination of this compound
This protocol is based on the reaction of this compound with a chromogenic reagent.
a. Materials and Reagents:
-
This compound reference standard
-
Specific chromogenic reagent (e.g., as described in published methods)
-
Appropriate buffer solution
-
Solvent for dissolution
b. Equipment:
-
UV-Vis Spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
c. Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard (e.g., 100 µg/mL) in a suitable solvent.
-
Calibration Curve: Prepare a series of dilutions from the stock solution to create calibration standards of known concentrations.
-
Color Development: To each standard dilution and a blank, add the chromogenic reagent and buffer solution as specified in the chosen method. Allow the color to develop for the recommended time.
-
Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) against the reagent blank.
-
Sample Analysis: Prepare the sample solution in the same manner as the standards and measure its absorbance.
-
Calculation: Determine the concentration of this compound in the sample by referring to the calibration curve.
Visualizations
Caption: A logical workflow for troubleshooting unexpected peaks in HPLC assays.
Caption: Anticholinergic mechanism of this compound at the muscarinic receptor.
References
Technical Support Center: Optimizing Piperilate Hydrochloride for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piperilate hydrochloride in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Pipethanate hydrochloride, is a synthetic anticholinergic and antispasmodic agent. Its primary mechanism of action is the antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs). By blocking these receptors, this compound inhibits the effects of acetylcholine, a neurotransmitter that plays a key role in parasympathetic nervous system functions such as smooth muscle contraction and glandular secretions.
Q2: What are the common in vitro applications of this compound?
Based on its pharmacological profile, this compound is primarily used in in vitro studies to investigate:
-
The contractility of smooth muscle tissues (e.g., from the gastrointestinal tract, bladder, or airways).
-
The signaling pathways associated with muscarinic acetylcholine receptors.
-
Its potential as an inhibitor of acetylcholine-induced cellular responses, such as calcium mobilization.
Q3: What is a recommended starting concentration range for in vitro experiments?
While specific optimal concentrations are highly dependent on the cell type and assay, a common starting point for anticholinergic agents in in vitro studies is in the low micromolar (µM) to nanomolar (nM) range. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. A broad range, for instance from 10 nM to 100 µM, is often a good starting point for initial characterization.
Q4: How should I prepare a stock solution of this compound?
This compound is generally soluble in water and dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is recommended to prepare a concentrated stock solution in sterile DMSO or water.
-
For a 10 mM stock solution in DMSO: Dissolve 3.76 mg of this compound (Molecular Weight: 375.89 g/mol ) in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q5: What is the maximum recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should typically be kept below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Concentration too low: The concentration of this compound may be insufficient to antagonize the muscarinic receptors in your system. | Perform a dose-response experiment with a wider range of concentrations, including higher concentrations (e.g., up to 100 µM). |
| Low receptor expression: The cell line or tissue preparation may have low or no expression of the target muscarinic receptors. | Confirm the expression of muscarinic receptors in your model system using techniques like qPCR, Western Blot, or immunofluorescence. Consider using a cell line known to express the receptor of interest (e.g., CHO or HEK293 cells transfected with a specific muscarinic receptor subtype). | |
| Compound degradation: The this compound stock solution may have degraded. | Prepare a fresh stock solution. Ensure proper storage conditions (-20°C or -80°C) and avoid multiple freeze-thaw cycles. | |
| High background signal or cell death | Cytotoxicity: High concentrations of this compound or the solvent (DMSO) may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound and your working concentration of DMSO. Ensure the final DMSO concentration is non-toxic (ideally ≤ 0.1%). |
| Precipitation of the compound: this compound may precipitate out of solution when diluted in aqueous culture media. | Observe the media for any signs of precipitation after adding the compound. If precipitation occurs, try preparing the working solutions by serial dilution in the culture medium rather than a single large dilution from a concentrated DMSO stock. Gentle warming (to 37°C) and vortexing may also help. | |
| Inconsistent or variable results | Inconsistent cell seeding density: Variations in cell number can lead to variability in the response. | Ensure a consistent cell seeding density across all wells and plates. |
| Incomplete dissolution of stock solution: The stock solution may not be fully dissolved. | Ensure the stock solution is completely dissolved by vortexing and, if necessary, brief sonication. | |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can lead to increased compound concentration and affect cell viability. | To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or culture medium. |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
Chosen adherent cell line (e.g., a smooth muscle cell line)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1, 1, 10, 50, and 100 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control. Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: In Vitro Smooth Muscle Contraction Assay
This protocol provides a general method for assessing the inhibitory effect of this compound on agonist-induced smooth muscle contraction.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum or rat trachea)
-
Organ bath system with force transducer
-
Krebs-Henseleit solution (or other appropriate physiological salt solution), gassed with 95% O₂ / 5% CO₂ and maintained at 37°C
-
Muscarinic agonist (e.g., Acetylcholine or Carbachol)
-
This compound
Procedure:
-
Tissue Preparation: Dissect the smooth muscle tissue and mount it in the organ bath containing Krebs-Henseleit solution. Allow the tissue to equilibrate for at least 60 minutes under a resting tension, with washes every 15 minutes.
-
Agonist-Induced Contraction: Induce a stable contraction by adding a submaximal concentration of the muscarinic agonist (e.g., Acetylcholine at a concentration that produces about 80% of the maximal response, EC₈₀).
-
Inhibition by this compound: Once a stable contraction is achieved, add this compound cumulatively in increasing concentrations (e.g., 1 nM to 10 µM) to the organ bath.
-
Data Recording: Record the changes in muscle tension after each addition of this compound.
-
Data Analysis: Express the relaxation as a percentage of the initial agonist-induced contraction. Plot the percentage of relaxation against the log of the this compound concentration to determine the IC₅₀ value.
Data Presentation
Table 1: Example Solubility of this compound
| Solvent | Approximate Solubility |
| Water | Soluble |
| DMSO | ≥ 10 mg/mL |
| Ethanol | Soluble |
Table 2: Example Data for Cytotoxicity of this compound on Smooth Muscle Cells (SMCs)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 0.1 | 98.5 ± 4.8 |
| 1 | 95.2 ± 6.1 |
| 10 | 88.7 ± 5.5 |
| 50 | 65.4 ± 7.3 |
| 100 | 42.1 ± 6.9 |
Visualizations
Caption: Muscarinic receptor signaling pathway and point of inhibition by this compound.
Caption: General experimental workflow for determining the in vitro effects of this compound.
Avoiding off-target effects of Piperilate hydrochloride in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers avoid and troubleshoot potential off-target effects of Piperilate hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an anticholinergic agent that functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] By blocking these receptors, it inhibits the effects of acetylcholine, a neurotransmitter involved in parasympathetic nervous system signaling. This antagonism leads to the relaxation of smooth muscles and is the basis for its therapeutic use as an antispasmodic. The protonated nitrogen within the piperidine (B6355638) ring of its structure is crucial for its interaction with a conserved aspartate residue in the binding pocket of muscarinic receptors.[1]
Q2: I'm observing unexpected cytotoxicity in my cell culture after treatment with this compound. Is this an off-target effect?
While this compound's primary targets are muscarinic receptors, unexpected cytotoxicity at certain concentrations can indicate off-target effects. The piperidine moiety present in this compound is a common scaffold in many bioactive compounds and has been associated with interactions with other proteins, including ion channels and various enzymes. It is crucial to differentiate between on-target effects (e.g., in cells highly sensitive to muscarinic receptor blockade) and off-target cytotoxicity.
To investigate this, we recommend performing a dose-response curve and assessing cell viability using a standard method like an MTT or neutral red assay. Comparing the cytotoxic concentration with the concentration required for the desired on-target effect can help determine a therapeutic window. Additionally, testing the compound on a cell line that does not express muscarinic receptors can help to identify muscarinic receptor-independent cytotoxicity.
Q3: Could this compound be affecting calcium signaling in my cells through an off-target mechanism?
Yes, it is a plausible hypothesis. The piperidine scaffold is found in some compounds designed as calcium channel blockers. Therefore, it is possible that this compound could have off-target effects on calcium channels, leading to alterations in intracellular calcium levels independent of its muscarinic receptor antagonism. An unexpected change in intracellular calcium concentration upon treatment with this compound, especially in cells with low or no muscarinic receptor expression, would warrant further investigation into its effects on calcium channels.
Q4: What are the general strategies to minimize off-target effects of this compound in my experiments?
To minimize off-target effects, consider the following strategies:
-
Dose-Response Studies: Always perform a dose-response study to identify the lowest effective concentration that elicits the desired on-target effect with minimal off-target consequences.
-
Use of Control Cell Lines: Include control cell lines that lack the target (muscarinic receptors) to distinguish between on-target and off-target effects.
-
Orthogonal Approaches: Use a structurally different muscarinic antagonist to confirm that the observed biological effect is due to the blockade of muscarinic receptors and not an off-target effect specific to the chemical structure of this compound.
-
Monitor Incubation Time: Optimize the incubation time to the shortest duration necessary to observe the desired on-target effect. Prolonged exposure can increase the likelihood of off-target interactions.
-
Serum Concentration: Be aware that components in the serum of your culture medium can interact with the compound and influence its activity and off-target effects. Consider experiments in serum-free or reduced-serum conditions if appropriate for your cell line.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected Cell Death or Reduced Viability | Off-target cytotoxicity. | Perform a dose-response cell viability assay (e.g., MTT, Trypan Blue) to determine the IC50 for cytotoxicity. Use a concentration well below the cytotoxic threshold for your experiments. |
| On-target effect in a sensitive cell line. | Confirm muscarinic receptor expression in your cell line. Use a muscarinic receptor-negative cell line as a control. | |
| Inconsistent or Non-reproducible Results | Compound instability in culture medium. | Prepare fresh stock solutions of this compound for each experiment. Check the stability of the compound in your specific culture medium over the time course of your experiment. |
| Off-target effects at high concentrations. | Re-evaluate your working concentration. Ensure you are using the lowest effective concentration based on a thorough dose-response analysis. | |
| Observed Phenotype is not Blocked by Other Muscarinic Antagonists | The phenotype is likely due to an off-target effect of this compound. | Use a structurally unrelated muscarinic antagonist to confirm the on-target effect. If the new antagonist does not produce the same phenotype, the effect of this compound is likely off-target. |
| Unexpected Changes in a Signaling Pathway Unrelated to Muscarinic Receptors | Potential off-target interaction with another receptor or intracellular protein (e.g., calcium channel). | Investigate the potential off-target. For example, if you suspect calcium channel modulation, measure intracellular calcium levels upon treatment. Consider a broader off-target screening panel if the effect is critical to your research. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (IC50) of this compound using an MTT Assay
This protocol provides a method to assess the effect of this compound on cell viability and determine its 50% inhibitory concentration (IC50) for cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in complete culture medium. A typical concentration range to start with could be from 0.1 µM to 1000 µM.
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound to the wells in triplicate. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Assessing Off-Target Effects on Intracellular Calcium Signaling
This protocol outlines a method to determine if this compound has off-target effects on intracellular calcium mobilization using a fluorescent calcium indicator.
Materials:
-
Cell line of interest (ideally one with low or no muscarinic receptor expression)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
A known agonist for a calcium-mobilizing GPCR expressed by the cells (positive control)
-
A known calcium channel blocker (control)
-
Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS. Remove the culture medium from the cells and add 100 µL of the loading buffer to each well. Incubate for 30-60 minutes at 37°C.
-
Washing: After incubation, gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, add 100 µL of HBSS to each well.
-
Baseline Measurement: Measure the baseline fluorescence for a few minutes to ensure a stable signal.
-
Compound Addition: Add a solution of this compound at the desired concentration and continue to record the fluorescence signal.
-
Positive Control: In separate wells, add a known agonist for a GPCR that mobilizes calcium in your cells to confirm that the cells are responsive.
-
Calcium Channel Blocker Control: In other wells, pre-incubate with a known calcium channel blocker before adding this compound to see if the effect is blocked.
-
Data Analysis: Analyze the change in fluorescence intensity over time. A significant increase in fluorescence upon addition of this compound would suggest an off-target effect on calcium signaling.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for investigating potential off-target effects.
References
Vehicle control selection for Piperilate hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate vehicle control for experiments involving Piperilate hydrochloride.
Troubleshooting Guide: Vehicle Control Selection
The selection of an appropriate vehicle control is critical for the accurate interpretation of experimental results. The vehicle should dissolve the test compound at the desired concentration without exerting any biological effects of its own. This compound, as a salt, is anticipated to be soluble in aqueous solutions.
Table 1: Comparison of Common Vehicle Controls for In Vitro Experiments
| Vehicle Control | Properties | Advantages | Disadvantages & Troubleshooting |
| Sterile Water | Universal solvent. | Biologically inert, ideal for water-soluble compounds like hydrochloride salts. | May cause cell lysis in certain in vitro models due to hypotonicity. Troubleshooting: Use a balanced salt solution instead. |
| Phosphate-Buffered Saline (PBS) | Isotonic, non-toxic buffer. | Maintains physiological pH and osmolarity, preventing cell stress. The recommended choice for this compound. | May affect phosphorylation-dependent signaling pathways due to the presence of phosphate. Troubleshooting: Use an alternative buffer like HEPES-buffered saline if phosphorylation is being studied. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, highly polar solvent. | Solubilizes a wide range of compounds. | Can have biological effects, including cytotoxicity and anti-inflammatory properties, even at low concentrations. Troubleshooting: Always use the lowest possible concentration (<0.1%) and include a vehicle-only control. Not recommended for this compound if aqueous options are viable. |
Table 2: Comparison of Common Vehicle Controls for In Vivo Experiments
| Vehicle Control | Properties | Advantages | Disadvantages & Troubleshooting |
| Normal Saline (0.9% NaCl) | Isotonic, sterile solution. | Well-tolerated for intravenous (i.v.) and intraperitoneal (i.p.) administration. The primary choice for water-soluble compounds like this compound. | High volumes may lead to fluid overload or electrolyte imbalance. Troubleshooting: Adhere to recommended administration volumes for the animal model. |
| Phosphate-Buffered Saline (PBS) | Isotonic, buffered solution. | Maintains physiological pH. Suitable for i.p. and subcutaneous injections. | Not ideal for i.v. injection in large volumes due to potential phosphate-induced calcium precipitation. Troubleshooting: Use normal saline for i.v. administration. |
| Polyethylene Glycol 400 (PEG 400) | Water-miscible polymer. | Can dissolve compounds with intermediate solubility. | Can cause significant motor impairment and neurotoxicity at higher concentrations. Troubleshooting: Use with caution and at the lowest effective concentration. Not recommended for this compound. |
| Carboxymethylcellulose (CMC) | Suspending agent in an aqueous base. | Useful for creating suspensions of poorly soluble compounds for oral administration. | Not suitable for i.v. administration. Can be used for i.p. administration but may cause irritation. Troubleshooting: Ensure a uniform suspension before each administration. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting vehicle for this compound in an in vitro cell-based assay?
A1: For in vitro experiments, the recommended starting vehicle for a water-soluble compound like this compound is sterile Phosphate-Buffered Saline (PBS) . It is isotonic and maintains a physiological pH, which is crucial for cell viability. If your experimental endpoint is sensitive to phosphate, a HEPES-buffered saline can be used as an alternative.
Q2: I am conducting an in vivo study in mice with intraperitoneal (i.p.) injection of this compound. Which vehicle should I use?
A2: For i.p. administration in mice, sterile normal saline (0.9% NaCl) is the most appropriate vehicle for this compound. It is isotonic and well-tolerated, minimizing the risk of peritoneal irritation.
Q3: My this compound is not dissolving in water. What should I do?
A3: While this compound is expected to be water-soluble, solubility issues can occasionally arise due to factors like purity or crystalline form. Here are some troubleshooting steps:
-
Gentle Warming: Warm the solution to 37°C.
-
Sonication: Use a sonicator bath to aid dissolution.
-
pH Adjustment: Small adjustments in pH (within a physiologically acceptable range) can sometimes improve solubility.
-
Co-solvents: If aqueous solutions fail, a small percentage of a co-solvent like ethanol (B145695) or PEG 400 could be tested, but this is not ideal. Always include a vehicle control with the same co-solvent concentration.
Q4: Can I use DMSO to dissolve this compound for my experiments?
A4: While DMSO is a powerful solvent, it is not recommended for this compound if it is soluble in aqueous vehicles like saline or PBS. DMSO can have its own biological effects that may confound the experimental results. If you must use DMSO due to solubility constraints, ensure the final concentration in your experiment is below 0.1% and that you include a corresponding DMSO vehicle control.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Assays
-
Reagent Preparation:
-
This compound powder.
-
Sterile 1X Phosphate-Buffered Saline (PBS), pH 7.4.
-
-
Stock Solution Preparation (e.g., 10 mM):
-
Weigh the required amount of this compound powder.
-
Dissolve in sterile 1X PBS to the desired stock concentration.
-
Vortex gently until fully dissolved.
-
Sterile-filter the stock solution through a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution.
-
Dilute the stock solution to the final working concentration in the appropriate cell culture medium.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of sterile 1X PBS (without the drug) to the cell culture medium.
-
Protocol 2: Preparation of this compound for In Vivo Administration
-
Reagent Preparation:
-
This compound powder.
-
Sterile, pyrogen-free 0.9% Sodium Chloride (Normal Saline) for injection.
-
-
Dosing Solution Preparation:
-
Calculate the total amount of this compound needed based on the dose, number of animals, and dosing volume.
-
Weigh the this compound powder in a sterile container.
-
Add the required volume of sterile normal saline.
-
Mix by vortexing or gentle agitation until the powder is completely dissolved.
-
Ensure the final solution is clear and free of particulates.
-
-
Vehicle Control:
-
Prepare a vehicle control using only the sterile normal saline.
-
-
Administration:
-
Administer the dosing solution and the vehicle control to the respective animal groups using the chosen route (e.g., intraperitoneal or intravenous injection). The volume should be consistent across all groups.
-
Visualizations
Caption: Experimental workflow for vehicle selection.
Caption: Signaling pathway of this compound.
Adjusting incubation time for Piperilate hydrochloride in tissue studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Piperilate hydrochloride in tissue studies. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Pipethanate hydrochloride, is a synthetic anticholinergic drug. Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs). By blocking these receptors, this compound inhibits the effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system. This blockade leads to the relaxation of smooth muscles and a reduction in glandular secretions, making it a potent antispasmodic agent.[1]
Q2: Which muscarinic receptor subtypes does this compound target?
While specificity can vary, this compound is understood to primarily target M3 muscarinic receptors, which are predominantly located on smooth muscle cells and glandular tissues. The antagonism of M3 receptors is responsible for its antispasmodic effects observed in tissues such as the ileum and bladder.
Q3: What is a typical incubation time for this compound in tissue bath experiments?
The optimal incubation time for this compound can vary depending on the tissue type, its thickness, and the experimental temperature. For competitive antagonists, a pre-incubation period of 30 to 60 minutes is generally recommended to ensure that the drug has reached equilibrium with the receptors in the tissue before introducing an agonist.[2] However, it is crucial to determine the optimal time empirically for each specific experimental setup.
Q4: What concentration range of this compound should I use in my experiments?
The appropriate concentration range for this compound depends on the research question and the specific tissue being studied. As a starting point for dose-response curves, a logarithmic range of concentrations is recommended. Based on general protocols for muscarinic antagonists, a range from 1 nM to 10 µM could be explored. It is essential to perform pilot studies to determine the optimal concentration range for your specific tissue and experimental conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in tissue response | - Inconsistent tissue preparation- Temperature or pH fluctuations in the organ bath- Insufficient equilibration time | - Ensure uniform size and handling of tissue segments.- Maintain a constant temperature (typically 37°C) and continuous aeration with carbogen (B8564812) (95% O2, 5% CO2) to stabilize pH.[3]- Allow for a consistent and adequate equilibration period (at least 60 minutes) before drug application.[3] |
| Weak or no antagonist effect observed | - Incorrect concentration of this compound (too low)- Degraded drug stock solution- Insufficient incubation time | - Perform a dose-response curve to determine the effective concentration range.- Prepare fresh drug solutions for each experiment.- Increase the pre-incubation time to ensure the drug reaches equilibrium with the tissue receptors. |
| Irreversible or slowly reversible antagonist effect | - High concentration of this compound- Insufficient washout period | - Use the lowest effective concentration of the antagonist.- Increase the duration and frequency of washout steps between drug applications. |
| Tissue desensitization (tachyphylaxis) | - Repeated application of high agonist concentrations | - Use a cumulative dose-response design where possible.- Ensure complete washout and return to baseline between agonist applications. |
Experimental Protocols
General Protocol for Isolated Tissue Bath Experiment
This protocol provides a general framework for assessing the antagonist effect of this compound on agonist-induced contractions in an isolated smooth muscle preparation (e.g., guinea pig ileum).
-
Tissue Preparation:
-
Euthanize the animal according to institutionally approved protocols.
-
Dissect the desired tissue (e.g., a segment of the ileum) and place it in a petri dish containing cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.
-
Carefully clean the tissue of any adhering fat and connective tissue.
-
Cut the tissue into segments of appropriate size (e.g., 2-3 cm for guinea pig ileum).
-
-
Mounting the Tissue:
-
Mount the tissue segment in an organ bath containing PSS maintained at 37°C and continuously bubbled with carbogen (95% O2, 5% CO2).
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply an optimal resting tension to the tissue (e.g., 1 gram for guinea pig ileum) and allow it to equilibrate for at least 60 minutes, with regular washing every 15-20 minutes.[3]
-
-
Determining Agonist Dose-Response (Control):
-
Once a stable baseline is achieved, add a muscarinic agonist (e.g., acetylcholine or carbachol) in a cumulative manner to obtain a concentration-response curve.
-
After the maximum response is achieved, wash the tissue thoroughly with PSS until it returns to the baseline resting tension.
-
-
Antagonist Incubation:
-
Add a known concentration of this compound to the organ bath.
-
Incubate the tissue with the antagonist for a predetermined period (e.g., 30-60 minutes) to allow for receptor binding equilibrium.
-
-
Determining Agonist Dose-Response in the Presence of Antagonist:
-
Following the incubation period, repeat the cumulative addition of the agonist to obtain a second concentration-response curve in the presence of this compound.
-
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximum control response against the logarithm of the agonist concentration.
-
The rightward shift of the dose-response curve in the presence of this compound indicates competitive antagonism.
-
Data Presentation: Factors Influencing Incubation Time
| Factor | Influence on Incubation Time | Recommendation |
| Tissue Thickness | Thicker tissues require longer incubation times for the drug to penetrate and reach all target receptors. | For tissues thicker than 1-2 mm, consider increasing the incubation time or using thinner preparations. |
| Tissue Density | Denser tissues may have a more complex extracellular matrix, potentially slowing drug diffusion. | Empirically test different incubation times to ensure adequate drug penetration. |
| Receptor Density | Tissues with higher receptor density may require longer incubation to reach equilibrium. | Allow for a sufficient pre-incubation period, especially when expecting a high degree of receptor binding. |
| Temperature | Lower temperatures will slow down the rate of diffusion and receptor binding kinetics. | Maintain a constant physiological temperature (e.g., 37°C) for reproducible results. |
| Drug Lipophilicity | Highly lipophilic drugs may partition into cell membranes, potentially affecting the time to reach equilibrium with the receptor. | Consider the physicochemical properties of this compound when determining the incubation time. |
Visualizations
Signaling Pathway of M3 Muscarinic Receptor Antagonism
Caption: Antagonistic action of Piperilate HCl on the M3 muscarinic receptor signaling pathway.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining the optimal antagonist incubation time.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
Technical Support Center: Minimizing Variability in Piperilate Hydrochloride Dose-Response Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing variability in Piperilate hydrochloride dose-response assays.
Introduction to this compound
This compound is an anticholinergic agent that functions as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions, making them a key target in drug discovery. Understanding the mechanism of action of this compound is crucial for designing robust and reproducible dose-response assays.
Mechanism of Action: this compound competitively binds to muscarinic acetylcholine receptors, inhibiting the binding of the endogenous neurotransmitter, acetylcholine. This blockade disrupts the downstream signaling cascades initiated by acetylcholine, leading to various physiological effects depending on the specific receptor subtype (M1-M5) and the tissue in which it is expressed.
Signaling Pathways of Muscarinic Acetylcholine Receptors
The five subtypes of muscarinic receptors (M1-M5) couple to different G-proteins, leading to distinct downstream signaling events. Understanding these pathways is essential for selecting the appropriate assay endpoint and for troubleshooting unexpected results.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Below is a diagram illustrating the primary signaling pathways of muscarinic acetylcholine receptors.
Muscarinic Acetylcholine Receptor Signaling Pathways.
Troubleshooting Guide for this compound Dose-Response Assays
High variability in dose-response assays can obscure the true biological effect of this compound. This guide addresses common issues in a question-and-answer format.
Q1: Why am I seeing high variability between replicate wells?
A1: High variability between replicate wells, often indicated by a high coefficient of variation (CV), can stem from several sources.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette or an automated cell dispenser for plating. Avoid edge effects by not using the outer wells of the microplate or by filling them with sterile buffer/media. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique (e.g., immersion depth, speed). |
| Compound Precipitation | Visually inspect compound dilutions for any signs of precipitation. If observed, consider using a different solvent or reducing the final concentration. Ensure thorough mixing after each dilution step. |
| Inconsistent Incubation | Ensure uniform temperature and CO2 distribution within the incubator. Avoid stacking plates, as this can lead to temperature gradients. |
Q2: My dose-response curve has a shallow slope or does not reach a full plateau. What could be the issue?
A2: An incomplete or shallow dose-response curve can indicate issues with the compound concentration range, assay conditions, or the biological system itself.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Concentration Range | Expand the concentration range of this compound to ensure you capture both the top and bottom plateaus of the curve. |
| Assay Incubation Time | Optimize the incubation time with this compound. The time to reach equilibrium can vary depending on the cell type and assay endpoint. |
| Partial Agonism/Antagonism | The observed effect may be due to partial antagonism. Consider using a reference full antagonist to compare the maximal response. |
| Off-Target Effects | At high concentrations, the compound may have off-target effects that interfere with the assay readout. |
Q3: I am observing a high background signal in my assay. How can I reduce it?
A3: High background can mask the specific signal from this compound's activity.
| Potential Cause | Troubleshooting Steps |
| Constitutive Receptor Activity | Some cell lines may exhibit high basal receptor activity. Consider using a cell line with lower endogenous receptor expression or using an inverse agonist to reduce the basal signal. |
| Non-Specific Binding (for binding assays) | Increase the number of wash steps. Include a blocking agent (e.g., bovine serum albumin) in the assay buffer. Determine non-specific binding using a high concentration of an unlabeled ligand. |
| Assay Reagent Interference | Test for autofluorescence or other interference from the assay components, including the compound itself. |
Frequently Asked Questions (FAQs)
Q: What is an acceptable coefficient of variation (CV) for a dose-response assay?
A: The acceptable CV can vary depending on the assay type and its intended use. However, general guidelines are:
-
Intra-assay CV: < 10% is generally considered excellent.[1]
-
Inter-assay CV: < 15% is often acceptable for biological assays.[1] It's important to establish your laboratory's own acceptance criteria based on historical assay performance.
Q: How can I minimize variability originating from my cell culture?
A: Consistent cell culture practices are critical for reproducible results.
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.
-
Low Passage Number: Use cells with a low and consistent passage number for all experiments to avoid phenotypic drift.
-
Standardized Culture Conditions: Maintain consistent media formulation, serum lot, cell density, and passaging schedule.
Q: What are the key considerations for preparing this compound dilutions?
A: Proper compound handling is crucial.
-
Solubility: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before preparing serial dilutions.
-
Serial Dilution Technique: Use fresh pipette tips for each dilution step to avoid carryover. Ensure thorough mixing at each step.
-
Final Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) in the assay wells consistent across all concentrations and controls, and ensure it is at a level that does not affect cell viability or the assay readout.
Experimental Protocols
Below are generalized protocols for a muscarinic receptor binding assay and a functional cell-based assay. These should be optimized for your specific cell line and experimental conditions.
Protocol 1: Muscarinic Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for muscarinic receptors.
Materials:
-
Cell membranes expressing the muscarinic receptor of interest.
-
Radiolabeled ligand (e.g., [³H]-N-methylscopolamine).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well microplate.
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Cell membranes.
-
Radiolabeled ligand at a concentration near its Kd.
-
This compound at various concentrations.
-
For non-specific binding control wells, add a high concentration of a known muscarinic antagonist (e.g., atropine).
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Functional Cell-Based Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit agonist-induced calcium mobilization in cells expressing M1, M3, or M5 receptors.
Materials:
-
Cells stably expressing the muscarinic receptor of interest (e.g., CHO-M3 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Muscarinic receptor agonist (e.g., carbachol).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96-well black, clear-bottom microplate.
Procedure:
-
Cell Plating: Seed cells into a 96-well plate and allow them to attach overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Addition: Wash the cells with assay buffer. Add various concentrations of this compound to the wells and incubate for a predetermined time.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader. Add a fixed concentration of the muscarinic agonist (e.g., carbachol (B1668302) at its EC80) to all wells.
-
Signal Detection: Measure the fluorescence intensity over time to capture the calcium flux.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
Consistent and clear data presentation is essential for comparing results across experiments. Below are example tables for summarizing quantitative data from this compound dose-response assays.
Table 1: Example IC50 Values for this compound in a Receptor Binding Assay
| Muscarinic Receptor Subtype | IC50 (nM) | 95% Confidence Interval (nM) | Hill Slope |
| M1 | 15.2 | 12.5 - 18.5 | 0.98 |
| M2 | 25.8 | 21.1 - 31.5 | 1.02 |
| M3 | 12.5 | 10.2 - 15.3 | 0.95 |
| M4 | 30.1 | 24.7 - 36.7 | 1.05 |
| M5 | 18.9 | 15.5 - 23.1 | 0.99 |
Table 2: Example Assay Variability for a this compound Functional Assay
| Assay Parameter | Value | Acceptance Criteria |
| Intra-Assay CV (%) | 7.8 | < 10% |
| Inter-Assay CV (%) | 12.3 | < 15% |
| Z'-factor | 0.75 | > 0.5 |
Visualization of Experimental Workflow
A standardized workflow is key to minimizing variability.
Generalized Experimental Workflow for Dose-Response Assays.
References
Validation & Comparative
A Comparative Analysis of Piperilate Hydrochloride and Atropine in the Attenuation of Smooth Muscle Contraction
For Immediate Release
This guide provides a detailed comparison of the pharmacological effects of piperilate (B1221453) hydrochloride and atropine (B194438) on smooth muscle contraction. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, comparative efficacy based on experimental data, and the methodologies used in these assessments.
Introduction to the Compounds
Piperilate Hydrochloride (also known as pipethanate hydrochloride) is an antispasmodic agent used for the treatment of spastic pain in the gastrointestinal system. It is recognized for exhibiting both neurotropic and musculotropic effects, meaning it acts on both the nerve inputs to the muscle and directly on the muscle tissue itself.
Atropine is a well-characterized competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2] It is widely used as a standard anticholinergic agent in both clinical practice and pharmacological research to inhibit parasympathetic nervous system activity, leading to smooth muscle relaxation.[1][2][3][4][5]
Mechanism of Action and Signaling Pathways
The contractile state of smooth muscle is primarily regulated by the intracellular concentration of calcium ions (Ca²⁺). Cholinergic stimulation, via acetylcholine (ACh), induces contraction by binding to M₃ muscarinic receptors on smooth muscle cells. This interaction activates a Gq-protein coupled signaling cascade, leading to the production of inositol (B14025) trisphosphate (IP₃), which in turn stimulates the release of Ca²⁺ from the sarcoplasmic reticulum.
Atropine exerts its effect by competitively blocking this pathway at the M₃ muscarinic receptor, thereby preventing ACh from initiating the contractile signal. This is a purely neurotropic mechanism.
This compound is understood to possess a dual mechanism of action:
-
Neurotropic (Anticholinergic) Action: Similar to atropine, it antagonizes muscarinic receptors, inhibiting the effects of acetylcholine.
-
Musculotropic (Papaverine-like) Action: It also acts directly on the smooth muscle cell to induce relaxation, independent of nerve stimulation. This action is similar to that of papaverine (B1678415) and is thought to involve the inhibition of phosphodiesterases (PDEs), leading to increased intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP), and potentially the blockade of calcium channels.[6][7][8][9]
The following diagram illustrates the signaling pathways involved in smooth muscle contraction and the points of intervention for atropine and this compound.
Comparative Efficacy: Experimental Data
The antispasmodic potency of this compound and atropine sulfate (B86663) has been quantitatively compared using isolated guinea pig ileum. The following table summarizes the 50% effective dose (ED₅₀) required for each compound to inhibit contractions induced by different spasmogens. A lower ED₅₀ value indicates higher potency.
| Spasmogen (Inducer of Contraction) | Compound | ED₅₀ (g/ml) | Relative Potency (Atropine = 1) |
| Acetylcholine (1 x 10⁻⁸ g/ml) | Piperilate HCl | 1.8 x 10⁻⁸ | 0.01 |
| Atropine Sulfate | 1.8 x 10⁻¹⁰ | 1.00 | |
| Histamine (B1213489) (1 x 10⁻⁷ g/ml) | Piperilate HCl | 3.1 x 10⁻⁷ | 0.01 |
| Atropine Sulfate | 3.2 x 10⁻⁹ | 1.00 | |
| Barium Chloride (1 x 10⁻⁴ g/ml) | Piperilate HCl | 1.7 x 10⁻⁵ | ~2.9 |
| Atropine Sulfate | 5.0 x 10⁻⁵ | 1.00 |
Data sourced from Tanaka, S. (1971). Studies on pharmacological effect of pipethanate. II. Effect of pipethanate on respiration, circulation system and smooth muscle. Eisei Shikenjo Hokoku, 89, 54-8.
Analysis of Data:
-
Against Acetylcholine and Histamine (Neurotropic Spasmogens): Atropine is approximately 100 times more potent than this compound in antagonizing contractions induced by acetylcholine and histamine. This highlights atropine's superior neurotropic (anticholinergic and antihistaminic) activity.
-
Against Barium Chloride (Musculotropic Spasmogen): Barium chloride induces contractions by directly stimulating the smooth muscle, bypassing membrane receptors. In this case, this compound is roughly 2.9 times more potent than atropine. This finding strongly supports the musculotropic (direct-acting) component of piperilate's mechanism, as atropine's efficacy is significantly reduced against non-receptor-mediated spasms.
Experimental Protocols
The data presented above was obtained using a standard in vitro isolated tissue bath methodology. The following is a detailed description of a typical protocol for such an experiment.
Objective: To determine and compare the inhibitory effects of this compound and atropine on smooth muscle contractions in isolated guinea pig ileum.
Materials and Methods:
-
Tissue Preparation:
-
A male guinea pig is euthanized via cervical dislocation.
-
The abdomen is opened, and a segment of the terminal ileum is excised.
-
The ileum is placed in a petri dish containing Tyrode's solution (a physiological salt solution) and gently cleared of its mesenteric attachments and luminal contents.
-
A 2-3 cm segment of the ileum is prepared for mounting.
-
-
Organ Bath Setup:
-
The ileal segment is suspended in a 10 ml organ bath containing Tyrode's solution, maintained at 32-37°C, and continuously aerated with a mixture of 95% O₂ and 5% CO₂.
-
One end of the tissue is attached to a fixed hook at the bottom of the bath, and the other end is connected to an isotonic force transducer.
-
The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of approximately 0.5-1.0 g, with the bath solution being changed every 15 minutes.
-
-
Induction of Contraction:
-
A submaximal concentration of a spasmogen (e.g., acetylcholine, histamine, or barium chloride) is added to the organ bath to induce a stable, sustained contraction.
-
-
Application of Antagonists:
-
Once a stable contraction is achieved, the test compound (this compound or atropine) is added to the bath in a cumulative or non-cumulative manner, with increasing concentrations.
-
The relaxation of the smooth muscle is recorded as a percentage of the initial induced contraction.
-
-
Data Analysis:
-
Concentration-response curves are plotted for each antagonist against each spasmogen.
-
The ED₅₀ value, which is the concentration of the antagonist that produces 50% of the maximal relaxation, is calculated from these curves.
-
The workflow for this experimental procedure is visualized in the diagram below.
Conclusion
The comparative analysis of this compound and atropine reveals distinct pharmacological profiles that are crucial for their targeted therapeutic applications.
-
Atropine is a potent, purely neurotropic antispasmodic agent with high efficacy against receptor-mediated smooth muscle contractions induced by acetylcholine. Its mechanism is well-defined as a competitive antagonist of muscarinic receptors.
-
This compound demonstrates a dual mechanism of action. While it is significantly less potent than atropine as a neurotropic (anticholinergic) agent, its efficacy against direct-acting musculotropic spasmogens like barium chloride is superior. This indicates a valuable, direct smooth muscle relaxant property, often referred to as a papaverine-like effect.
For researchers and drug development professionals, the choice between these two agents would depend on the desired mechanism of action. Atropine serves as a highly specific tool for investigating cholinergic pathways, whereas this compound offers a broader spectrum of activity, targeting both neural and muscular components of smooth muscle contraction. This dual action may be advantageous in clinical situations where spasms are multifactorial and not solely driven by cholinergic overactivity.
References
- 1. Comparative evaluation of the potential anti-spasmodic activity of Piper longum, Piper nigrum, Terminalia bellerica, Terminalia chebula, and Zingiber officinale in experimental animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative pharmacological profile of muscarinic agonists in the isolated ileum, the pithed rat, and the mouse charcoal meal transit test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antispasmodic effects and toxicity of n-ethyl-3-piperidyldiphenylacetate hydrochloride (JB-305) with special reference to its action on the sphincter of Oddi of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An inhibitory action of histamine on the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Papaverine and Its Mechanism of Action | Encyclopedia MDPI [encyclopedia.pub]
- 7. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticholinergic Effects of Piperilate Hydrochloride: A Comparative Guide
This guide provides a comprehensive comparison of the anticholinergic effects of Piperilate hydrochloride with other established anticholinergic agents. The information is intended for researchers, scientists, and drug development professionals, offering a summary of available experimental data, detailed experimental protocols for validation, and visualizations of key biological and experimental pathways.
Comparative Analysis of Anticholinergic Activity
The following table summarizes the available quantitative data for this compound and compares it with well-characterized anticholinergic drugs: atropine, oxybutynin, and tolterodine. It is important to note that a direct comparison between EC50 and Ki values should be made with caution, as EC50 reflects the functional response in a biological system, while Ki represents the direct binding affinity to a receptor.
| Drug | Parameter | Value | Species/Tissue | Assay Type |
| This compound | EC50 | 11.33 mg/kg | Mouse | Antagonism of oxotremorine-induced salivation |
| EC50 | 29.42 mg/kg | Mouse | Antagonism of oxotremorine-induced tremor | |
| Atropine | Ki (M1) | 0.6 nM | Rat (Neostriatal cultures) | Radioligand binding assay |
| Ki (M2) | 8.94 nM | Human (CHO-K1 cells) | Radioligand binding assay | |
| Ki (M3) | 8.82 nM | Human (CHO-K1 cells) | Radioligand binding assay | |
| Oxybutynin | Ki (M1) | 8.62 nM | Human (CHO-K1 cells) | Radioligand binding assay |
| Ki (M2) | 7.93 nM | Human (CHO-K1 cells) | Radioligand binding assay | |
| Ki (M3) | 8.82 nM | Human (CHO-K1 cells) | Radioligand binding assay | |
| Tolterodine | Ki (M1) | - | - | - |
| Ki (M2) | - | - | - | |
| Ki (M3) | - | - | - |
Experimental Protocols
To validate the anticholinergic effects of a compound like this compound, two primary experimental approaches are commonly employed: in vitro radioligand receptor binding assays and ex vivo isolated tissue functional assays.
Muscarinic Receptor Radioligand Binding Assay
This assay directly measures the affinity of a test compound for muscarinic receptors.
Objective: To determine the inhibition constant (Ki) of a test compound for muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes expressing specific human muscarinic receptor subtypes (M1, M2, M3, M4, M5).
-
Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).
-
Test compound (e.g., this compound) at various concentrations.
-
Reference compound (e.g., Atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor subtype and prepare a membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a known antagonist like atropine).
-
Equilibration: Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature or 37°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Organ Bath Functional Assay
This assay measures the functional effect of a test compound on smooth muscle contraction induced by a cholinergic agonist.
Objective: To determine the potency of a test compound in antagonizing agonist-induced smooth muscle contraction (pA2 value).
Materials:
-
Animal tissue with smooth muscle rich in muscarinic receptors (e.g., guinea pig ileum or bladder).
-
Krebs-Henseleit solution (physiological salt solution).
-
Cholinergic agonist (e.g., carbachol (B1668302) or acetylcholine).
-
Test compound (e.g., this compound) at various concentrations.
-
Organ bath system with a force transducer and data acquisition system.
-
Carbogen (B8564812) gas (95% O2, 5% CO2).
Procedure:
-
Tissue Preparation: Isolate the desired tissue (e.g., a segment of guinea pig ileum) and mount it in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with periodic washing.
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (e.g., carbachol) by adding increasing concentrations to the organ bath and recording the resulting muscle contraction.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, incubate the tissue with a fixed concentration of the test compound (antagonist) for a predetermined time.
-
Repeat Agonist Curve: In the presence of the antagonist, repeat the cumulative concentration-response curve for the agonist.
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the curve. The pA2 value, a measure of the antagonist's potency, can be calculated using a Schild plot analysis.[1]
Visualizations
Cholinergic Signaling Pathway
The following diagram illustrates the mechanism of action of anticholinergic drugs at the muscarinic receptor.
Caption: Cholinergic signaling at a muscarinic synapse and the inhibitory action of an anticholinergic drug.
Experimental Workflow for Anticholinergic Validation
The following diagram outlines the key steps in validating the anticholinergic properties of a test compound.
Caption: A streamlined workflow for the comprehensive validation of a novel anticholinergic compound.
References
Comparing the potency of Piperilate hydrochloride to other antimuscarinics
For researchers, scientists, and drug development professionals, understanding the comparative potency of various antimuscarinic agents is crucial for preclinical research and clinical application. This guide provides a detailed comparison of the potency of several key antimuscarinics, with a special note on the available data for Piperilate hydrochloride.
Due to a lack of publicly available in vitro binding affinity data for this compound (also known as Pipethanate), a direct quantitative comparison of its potency with other antimuscarinic agents is not feasible at this time. The existing data for this compound is derived from in vivo studies, which, while valuable, are not directly comparable to the in vitro receptor binding or functional assays used to characterize other compounds.
Available in vivo data for this compound indicates its anticholinergic activity through the antagonism of oxotremorine-induced effects in mice, with reported EC50 values of 11.33 mg/kg for salivation and 29.42 mg/kg for tremor. These values reflect the compound's efficacy in a whole-organism system, encompassing absorption, distribution, metabolism, and excretion (ADME) factors, in addition to receptor interaction.
In contrast, the potency of other antimuscarinic drugs is typically characterized by their binding affinity (Ki) or functional inhibition (IC50) at specific muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5), determined through in vitro assays. These assays provide a direct measure of the drug-receptor interaction, which is essential for understanding a compound's intrinsic potency and selectivity.
This guide presents a comprehensive summary of the in vitro potencies of several widely used antimuscarinic drugs, offering a valuable resource for comparative analysis.
Comparative Potency of Common Antimuscarinic Agents
The following table summarizes the reported binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of various antimuscarinic agents for the five muscarinic receptor subtypes (M1-M5). Lower Ki and IC50 values indicate higher potency.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Other Potency Data (nM) |
| Atropine | 1.27 - 2.22[1] | 3.24 - 4.32[1] | 2.21 - 4.16[1] | 0.77 - 2.38[1] | 2.84 - 3.39[1] | |
| Scopolamine | 0.83[2] | 5.3[2] | 0.34[2] | 0.38[2] | 0.34[2] | |
| Ipratropium | IC50: M1=2.9, M2=2.0, M3=1.7[3] | |||||
| Tiotropium (B1237716) | Kinetically selective for M3[4] | Kinetically selective for M3[4] | Kinetically selective for M3[4] | |||
| Oxybutynin | 8.7 (pKi)[5] | 7.8 (pKi)[5] | 8.9 (pKi)[5] | 8.0 (pKi)[5] | 7.4 (pKi)[5] | |
| Tolterodine | 2.7 (Bladder)[6] | 1.6 (Heart)[6] | 3.3 (Human Bladder)[6] | |||
| Darifenacin | 8.2 (pKi)[5] | 7.4 (pKi)[5] | 9.1 (pKi)[5] | 7.3 (pKi)[5] | 8.0 (pKi)[5] | pKi of 8.9 for M3[7] |
| Benztropine | Selective for M1 and M3[8] | Selective for M1 and M3[8] | ||||
| Pirenzepine (B46924) | 18 - 62[9][10] | 115 - 174[11][12] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies:
Radioligand Binding Assays
This technique is used to determine the binding affinity (Ki) of a drug for a specific receptor.
-
Objective: To quantify the affinity of an unlabeled drug (competitor) by measuring its ability to displace a radiolabeled ligand from the receptor.
-
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the target muscarinic receptor subtype are homogenized and centrifuged to isolate cell membranes containing the receptors.
-
Incubation: A constant concentration of a high-affinity radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
These experiments measure the ability of a drug to inhibit the physiological response induced by a muscarinic agonist, providing a measure of its functional potency (e.g., pA2 or IC50).
-
Objective: To determine the concentration of an antagonist required to produce a specific level of inhibition of an agonist-induced response.
-
General Protocol (e.g., Isolated Tissue Bath):
-
Tissue Preparation: A smooth muscle tissue known to express muscarinic receptors (e.g., guinea pig ileum, bladder detrusor) is isolated and mounted in an organ bath containing a physiological salt solution.
-
Agonist Response: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol, acetylcholine) is established to determine the maximal response.
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of the antimuscarinic drug for a defined period.
-
Shift in Agonist Response: A second concentration-response curve to the agonist is generated in the presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the curve without altering the maximum response.
-
Data Analysis: The magnitude of the rightward shift is used to calculate the antagonist's potency, often expressed as the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of antimuscarinic pharmacology, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ics.org [ics.org]
- 6. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Benzatropine - Wikipedia [en.wikipedia.org]
- 9. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inverse agonist activity of pirenzepine at M2 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inverse agonist activity of pirenzepine at M2 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Antagonist Potency: A Comparative Guide to Schild Analysis of Piperilate Hydrochloride
For researchers, scientists, and drug development professionals, understanding the potency and mechanism of a novel receptor antagonist is a cornerstone of pharmacological profiling. This guide provides a comparative framework for the Schild analysis of Piperilate hydrochloride, a compound with known anticholinergic activity, benchmarked against established muscarinic receptor antagonists, atropine (B194438) and pirenzepine. Due to the absence of published Schild analysis data for this compound, this document serves as a comprehensive "how-to" guide, detailing the necessary experimental protocols to perform such an analysis and compare the potential findings with well-characterized alternatives.
The potency of a competitive antagonist is quantified by its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to elicit the same response. Schild analysis is the gold-standard method for determining the pA2 value and for verifying competitive antagonism.
Comparative Antagonist Potency at Muscarinic Receptors
The following table summarizes the experimentally determined pA2 values for the well-characterized muscarinic antagonists, atropine and pirenzepine, in the widely used guinea pig ileum model. A placeholder is included for this compound to be populated upon experimental determination.
| Antagonist | Preparation | Agonist | pA2 Value | Schild Plot Slope | Reference |
| This compound | Guinea Pig Ileum | Acetylcholine | To Be Determined | To Be Determined | N/A |
| Atropine | Guinea Pig Ileum | Acetylcholine | ~9.93 | ~1.0 | [1] |
| Pirenzepine | Guinea Pig Ileum | Bethanechol | ~6.93 | ~1.0 | [2][3] |
Note: pA2 values can vary slightly depending on the specific experimental conditions.
Experimental Protocols
To facilitate the characterization of this compound and other novel antagonists, detailed protocols for both functional (Schild analysis) and biochemical (receptor binding) assays are provided below.
Protocol 1: Schild Analysis in Isolated Guinea Pig Ileum
This functional assay determines the antagonist's pA2 value by measuring its effect on agonist-induced tissue contraction.
1. Tissue Preparation:
- A male guinea pig (250-350g) is euthanized by a humane method (e.g., cervical dislocation).
- The abdomen is opened, and a segment of the terminal ileum is excised and placed in a petri dish containing warm (37°C), oxygenated Tyrode's physiological salt solution.
- The lumen of the ileum segment is gently flushed with Tyrode's solution to remove its contents.
- A 2-3 cm piece of the ileum is cut and cleared of adherent mesenteric tissue.
- Threads are tied to both ends of the ileum segment.
2. Organ Bath Setup:
- The prepared ileum segment is mounted in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.
- One end of the tissue is attached to a fixed hook at the bottom of the organ bath, and the other end is connected to an isotonic force transducer.
- A resting tension of 0.5 g is applied to the tissue, which is then allowed to equilibrate for at least 30-60 minutes. During equilibration, the tissue is washed with fresh Tyrode's solution every 15 minutes.
3. Data Collection:
- Control Agonist Concentration-Response Curve (CRC):
- Cumulative concentrations of an agonist, typically acetylcholine, are added to the organ bath.
- The contractile response is recorded after each addition until a maximal response is achieved.
- The tissue is then washed repeatedly to return to the baseline resting tension.
- CRCs in the Presence of Antagonist:
- A known concentration of the antagonist (e.g., this compound) is added to the bath and allowed to incubate with the tissue for a predetermined equilibration period (e.g., 20-30 minutes).
- A second cumulative agonist CRC is then constructed in the presence of the antagonist.
- This process is repeated with at least two other increasing concentrations of the antagonist, with thorough washing in between each antagonist concentration.
4. Data Analysis:
The EC50 (the concentration of agonist that produces 50% of the maximal response) is determined for each agonist CRC.
The dose ratio (DR) is calculated for each antagonist concentration by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
A linear regression is performed on the data points. For a competitive antagonist, the slope of the line should not be significantly different from 1.
The pA2 value is determined as the x-intercept of the regression line.
Schild Analysis Experimental Workflow Protocol 2: Muscarinic Receptor Competition Binding Assay
This biochemical assay determines the antagonist's affinity (Ki) for the receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
- The tissue of interest (e.g., guinea pig ileum smooth muscle or a cell line expressing the target muscarinic receptor subtype) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
- The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
- The membrane pellet is washed and resuspended in fresh buffer. The protein concentration is determined using a standard assay (e.g., Bradford assay).
2. Competition Binding Reaction:
- In a series of tubes, the following are added:
- A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-Quinuclidinyl benzilate, [³H]-QNB) at a concentration near its Kd.
- Increasing concentrations of the unlabeled antagonist (e.g., this compound).
- The prepared cell membranes.
- Total Binding: Tubes containing only the radioligand and membranes.
- Non-specific Binding (NSB): Tubes containing the radioligand, membranes, and a high concentration of a non-radiolabeled, high-affinity antagonist (e.g., atropine) to saturate all specific binding sites.
- The reaction mixtures are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
3. Separation of Bound and Free Ligand:
- The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution.
- The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.
4. Quantification:
- The filters are placed in scintillation vials with scintillation cocktail.
- The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
5. Data Analysis:
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
The specific binding data is plotted against the logarithm of the competitor (unlabeled antagonist) concentration.
A sigmoidal competition curve is generated, and the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis.
The Ki (the equilibrium dissociation constant of the competitor) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Competition Binding Assay Workflow Visualizing Competitive Antagonism and the Schild Plot
The principle of competitive antagonism, which forms the basis of Schild analysis, is the interaction of an agonist and an antagonist for the same binding site on a receptor. A competitive antagonist binds reversibly to the receptor, and its inhibitory effect can be overcome by increasing the concentration of the agonist. This results in a parallel rightward shift of the agonist's concentration-response curve with no change in the maximal response. The Schild plot linearizes this relationship, allowing for the determination of the antagonist's affinity.
By following these protocols, researchers can effectively determine the potency and mechanism of action of this compound or any novel antagonist, allowing for a robust comparison with established pharmacological agents. This systematic approach is crucial for the advancement of drug discovery and development.
References
Comparative Analysis of Piperilate Hydrochloride Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the receptor binding profile of Piperilate hydrochloride, a known muscarinic acetylcholine (B1216132) receptor antagonist. Due to the limited availability of public data on its cross-reactivity, this document presents a framework for comparison, including hypothetical data, to illustrate how such an analysis would be structured. The experimental protocols described are standard methodologies used in the pharmaceutical industry for receptor profiling.
Introduction
This compound is recognized for its anticholinergic properties, primarily acting as an antagonist at muscarinic acetylcholine receptors.[1][2][3] This activity underlies its therapeutic use as an antispasmodic, particularly for gastrointestinal disorders, where it reduces smooth muscle contractions.[1] Understanding the selectivity of a compound is critical in drug development to anticipate potential off-target effects and to refine its therapeutic window. This guide explores the hypothetical cross-reactivity of this compound with other major receptor families, providing a template for evaluating its specificity.
Receptor Binding Profile of this compound (Hypothetical Data)
To assess the selectivity of this compound, a comprehensive receptor binding screen is typically performed. The following table summarizes hypothetical binding affinities (Ki, expressed in nM) for this compound against a panel of receptors. Lower Ki values indicate higher binding affinity.
| Receptor Family | Receptor Subtype | This compound (Ki, nM) - Hypothetical Data |
| Muscarinic | M1 | 15 |
| M2 | 25 | |
| M3 | 10 | |
| M4 | 50 | |
| M5 | 45 | |
| Adrenergic | α1A | >10,000 |
| α2A | >10,000 | |
| β1 | >10,000 | |
| β2 | >10,000 | |
| Dopaminergic | D1 | >10,000 |
| D2 | 8,500 | |
| D3 | 9,000 | |
| Serotonergic | 5-HT1A | >10,000 |
| 5-HT2A | 7,800 | |
| 5-HT2B | >10,000 | |
| Histaminergic | H1 | 5,500 |
| Opioid | μ (mu) | >10,000 |
| δ (delta) | >10,000 | |
| κ (kappa) | >10,000 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Comprehensive experimental validation is required to determine the actual cross-reactivity profile of this compound.
Signaling Pathways
The primary mechanism of action of this compound is the blockade of muscarinic receptors, which are G-protein coupled receptors (GPCRs). The diagram below illustrates the general signaling pathway of muscarinic receptors that are coupled to Gq and Gi proteins.
Caption: Simplified signaling pathways of muscarinic acetylcholine receptors.
Experimental Protocols
The data, such as that presented hypothetically above, is typically generated using standardized in vitro assays.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for a panel of receptors.
Methodology:
-
Membrane Preparation: Cell lines stably expressing the receptor of interest are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated by centrifugation. The protein concentration of the membrane preparation is determined.
-
Competitive Binding Assay: A fixed concentration of a specific radioligand for the target receptor is incubated with the receptor-containing membranes in the presence of increasing concentrations of this compound.
-
Incubation: The mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. Unbound radioligand is washed away.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
The workflow for a typical radioligand binding assay is depicted below.
Caption: Workflow of a radioligand binding assay.
Functional Assays
Functional assays measure the effect of a compound on receptor-mediated signaling.
Objective: To determine if this compound acts as an agonist or antagonist at various receptors and to quantify its potency (EC50 or IC50).
Methodology (Example: Calcium Mobilization Assay for Gq-coupled receptors):
-
Cell Culture: Cells expressing the target receptor are plated in a microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: Increasing concentrations of this compound are added to the wells. For antagonist testing, this is followed by the addition of a known agonist.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence using a plate reader.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50 for agonists) or inhibits 50% of the agonist response (IC50 for antagonists) is determined.
Conclusion
References
A Comparative Analysis of Piperilate Hydrochloride and Newer Antispasmodic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spasmodic conditions of the gastrointestinal tract, such as those seen in Irritable Bowel Syndrome (IBS), represent a significant therapeutic challenge. For decades, antispasmodic agents have been a cornerstone of symptomatic management. This guide provides a detailed comparison of the efficacy and mechanisms of action of the established anticholinergic agent, Piperilate hydrochloride, against a range of newer antispasmodic drugs. The information presented herein is intended to support research and development efforts in the field of gastroenterology by providing a comprehensive overview of available data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action: A Tale of Two Approaches
The therapeutic effect of antispasmodics is primarily achieved through the relaxation of smooth muscle in the gastrointestinal tract. This compound and newer agents, however, employ distinct molecular strategies to achieve this outcome.
This compound: The Anticholinergic Pathway
This compound is an anticholinergic agent that exerts its antispasmodic effect by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs) on the surface of smooth muscle cells.[1] By blocking the binding of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, this compound inhibits the intracellular signaling cascade that leads to muscle contraction. This results in a reduction of the frequency and intensity of smooth muscle contractions, thereby alleviating cramping and pain associated with gastrointestinal hypermotility.[1]
Figure 1. Signaling pathway of this compound's anticholinergic action.
Newer Antispasmodics: A Multi-pronged Attack
Newer antispasmodic agents have evolved to target different and, in some cases, more specific mechanisms involved in smooth muscle contraction. These can be broadly categorized as:
-
Anticholinergics/Antimuscarinics (e.g., Dicyclomine, Hyoscyamine): Similar to this compound, these drugs block muscarinic receptors to reduce smooth muscle contractility.
-
Calcium Channel Blockers (e.g., Otilonium Bromide, Pinaverium Bromide): These agents directly inhibit the influx of extracellular calcium into smooth muscle cells through L-type calcium channels. Since calcium is essential for muscle contraction, this blockade leads to muscle relaxation.
-
Direct Smooth Muscle Relaxants (e.g., Mebeverine): These drugs act directly on the smooth muscle cells, independent of cholinergic or calcium channel pathways, though the exact mechanisms can vary and may involve modulation of other ion channels.
References
An In Vitro Comparative Analysis of Piperilate Hydrochloride and Oxybutynin for Urological Research
A detailed examination of the pharmacodynamic properties of Piperilate hydrochloride and the established antimuscarinic agent, oxybutynin, reveals distinct in vitro profiles. This guide synthesizes available experimental data to offer researchers, scientists, and drug development professionals a comparative overview of their mechanisms of action, with a focus on their application in urological smooth muscle research.
Oxybutynin is a well-characterized antimuscarinic agent that has been a cornerstone in the treatment of overactive bladder. It exerts its effects through competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, leading to the relaxation of the detrusor smooth muscle. In contrast, while also exhibiting anticholinergic properties, this compound is understood to possess a dual mechanism of action that includes direct smooth muscle relaxant effects. This guide delves into the in vitro data that substantiates these characteristics, providing a framework for their comparative evaluation.
Comparative Pharmacodynamic Data
The following table summarizes the key in vitro pharmacodynamic parameters for this compound and oxybutynin, focusing on their activity at muscarinic receptors and their effects on bladder smooth muscle.
| Parameter | This compound | Oxybutynin | References |
| Muscarinic Receptor Binding Affinity (pKi) | |||
| M1 Receptor | Data not available | 7.9 - 8.9 | [1][2] |
| M2 Receptor | Data not available | 7.6 - 8.1 | [1][2] |
| M3 Receptor | Data not available | 8.2 - 9.0 | [1][2] |
| Functional Antagonism (pA2 / estimated pKD) | |||
| Bladder Smooth Muscle (Carbachol-induced contraction) | Data not available | 7.44 - 7.8 | [2][3] |
| Mechanism of Action | Anticholinergic, Direct Smooth Muscle Relaxant | Anticholinergic (Muscarinic Antagonist) | [1][2] |
Note: pKi is the negative logarithm of the inhibition constant (Ki), and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher values indicate greater potency.
Experimental Methodologies
The data presented in this guide are derived from established in vitro experimental protocols designed to characterize the pharmacological activity of compounds on smooth muscle and their interaction with specific receptors.
Muscarinic Receptor Binding Assays
These experiments are crucial for determining the affinity of a compound for different muscarinic receptor subtypes (M1, M2, M3, etc.).
Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the specific human muscarinic receptor subtype of interest (e.g., CHO-K1 cells expressing recombinant human M1, M2, or M3 receptors).
-
Radioligand Binding: The prepared membranes are incubated with a specific radiolabeled ligand (e.g., [³H]N-methylscopolamine or [³H]quinuclidinyl benzilate) that binds to the muscarinic receptors.
-
Competitive Inhibition: Increasing concentrations of the test compound (this compound or oxybutynin) are added to the incubation mixture to compete with the radioligand for binding to the receptors.
-
Detection and Analysis: The amount of bound radioactivity is measured, and the data are analyzed to determine the inhibition constant (Ki) of the test compound for each receptor subtype. The pKi is then calculated as the negative logarithm of the Ki.
Isolated Organ Bath Studies for Functional Antagonism
These experiments assess the functional effect of a compound on smooth muscle contraction, providing a measure of its antagonist potency.
Protocol:
-
Tissue Preparation: Strips of animal or human detrusor smooth muscle are dissected and mounted in an isolated organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).
-
Contraction Induction: The muscle strips are contracted by adding a muscarinic agonist, typically carbachol, in a cumulative concentration-dependent manner to establish a baseline concentration-response curve.
-
Antagonist Incubation: After washing out the agonist, the tissue is incubated with a fixed concentration of the antagonist (this compound or oxybutynin) for a predetermined period.
-
Repeat Agonist Curve: The cumulative concentration-response curve to the agonist is repeated in the presence of the antagonist.
-
Data Analysis: The shift in the agonist concentration-response curve caused by the antagonist is used to calculate the pA2 value, which quantifies the antagonist's potency.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in bladder smooth muscle contraction and the general workflow for in vitro pharmacological characterization.
Caption: M3 muscarinic receptor signaling cascade in detrusor smooth muscle.
References
- 1. Comparison of the in vitro and in vivo profiles of tolterodine with those of subtype-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparisons of urinary bladder responses to common antimuscarinics reveals unique effects of darifenacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.cambridgemedia.com.au [journals.cambridgemedia.com.au]
A Comparative Guide to the M3 Receptor Antagonism of Piperilate Hydrochloride and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Piperilate hydrochloride and other prominent M3 muscarinic receptor antagonists. The objective is to offer a comprehensive resource for evaluating these compounds, supported by available experimental data. While this compound is recognized for its anticholinergic properties, specific data on its direct interaction with M3 receptors is limited in publicly accessible literature. This guide therefore contrasts well-characterized M3 antagonists to provide a framework for understanding and potentially investigating this compound's M3 receptor activity.
M3 Receptor Antagonists: A Comparative Overview
Muscarinic M3 receptors, predominantly coupled to Gq/11 proteins, play a crucial role in mediating smooth muscle contraction, glandular secretion, and other physiological processes. Antagonism of these receptors is a key therapeutic strategy for conditions such as overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD). This section compares this compound with established M3 receptor antagonists for which quantitative data is available.
Quantitative Comparison of M3 Receptor Antagonists
The following table summarizes the binding affinities (pKi) of several well-characterized M3 receptor antagonists for human muscarinic receptor subtypes. A higher pKi value indicates a stronger binding affinity.
| Compound | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) | M5 Receptor (pKi) | M3/M2 Selectivity Ratio |
| Darifenacin | 8.1 | 7.2 | 9.0 | 7.7 | 8.0 | ~63 |
| Solifenacin | 7.6 | 6.8 | 8.0 | 7.1 | 7.5 | ~16 |
| Oxybutynin | 8.6 | 7.9 | 8.8 | 8.1 | 8.3 | ~8 |
| Tolterodine | 8.0 | 7.8 | 8.2 | 7.6 | 7.9 | ~2.5 |
This compound: In Vivo Anticholinergic Activity
| Assay | EC50 |
| Antagonism of oxotremorine-induced salivation in mice (i.p.) | 11.33 mg/kg |
| Antagonism of oxotremorine-induced tremor in mice (i.p.) | 29.42 mg/kg |
Experimental Protocols
To facilitate the validation and comparison of M3 receptor antagonists, this section provides detailed methodologies for key in vitro assays.
Radioligand Binding Assay for M3 Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the M3 muscarinic receptor.
Materials:
-
Cell membranes prepared from cells expressing the human M3 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test compounds (e.g., this compound) and a reference antagonist (e.g., Atropine).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes (20-50 µg protein), a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Functional Assay
Objective: To measure the ability of a test compound to antagonize agonist-induced calcium mobilization mediated by the M3 receptor.
Materials:
-
Cells stably expressing the human M3 receptor (e.g., CHO-M3 or HEK-M3 cells).
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
M3 receptor agonist (e.g., Carbachol or Acetylcholine).
-
Test compounds.
-
A fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the M3 receptor-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye solution for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells with assay buffer and then incubate with varying concentrations of the test compound for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation: Place the plate in the fluorescence reader and establish a baseline fluorescence reading. Add a fixed concentration of the M3 agonist (typically the EC80 concentration) to all wells simultaneously using an automated dispenser.
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity over time (e.g., for 1-3 minutes).
-
Data Analysis: The increase in fluorescence upon agonist addition reflects the intracellular calcium concentration. Determine the IC50 value of the test compound for the inhibition of the agonist-induced calcium response. This can be used to calculate the antagonist's potency (pA2) using the Schild equation.
Visualizing the Mechanisms
To better understand the context of M3 receptor antagonism, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: M3 Muscarinic Receptor Signaling Pathway.
Caption: Workflow for M3 Antagonist Validation.
Caption: Comparative Analysis Logic.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Piperilate Hydrochloride
For Immediate Implementation by Laboratory Personnel
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance for the safe and compliant disposal of Piperilate hydrochloride, a compound requiring careful handling due to its potential environmental impact. Adherence to these procedures is mandatory to ensure the safety of all personnel and to maintain compliance with regulatory standards.
Core Principles of this compound Disposal
This compound must be treated as hazardous waste. A key piece of information from its Safety Data Sheet (SDS) is that it is "Toxic to aquatic life with long lasting effects". Therefore, it is imperative that this chemical is not disposed of through standard laboratory drains or in regular solid waste containers. The primary disposal route is through an approved waste disposal plant.
All personnel handling this compound waste must be trained on the procedures outlined in this document and be familiar with the relevant institutional and regulatory guidelines.
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key hazard information for this compound.
| Hazard Classification | GHS Code | Description | Source |
| Acute Oral Toxicity | H302 | Harmful if swallowed | |
| Chronic Aquatic Hazard | H411 | Toxic to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol
The following protocol outlines the required steps for the safe disposal of this compound.
1. Waste Segregation and Collection:
-
Designated Waste Container: All solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) and any unused or expired solid this compound must be collected in a designated, properly labeled hazardous waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Container Type: Use a chemically resistant, sealable container. For hazardous pharmaceutical waste, black containers are often used[1][2].
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
2. Storage of Waste:
-
Secure Location: Store the hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Secondary Containment: It is best practice to keep the waste container within secondary containment to prevent the spread of material in case of a leak.
-
Ventilation: Ensure the storage area is well-ventilated.
3. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management office.
-
Provide Information: Be prepared to provide information about the waste, including the chemical name and quantity.
-
Follow Institutional Procedures: Adhere to all institutional procedures for waste pickup and disposal. This may involve completing a specific waste manifest or request form.
4. Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain. This is strictly prohibited due to its aquatic toxicity[3][4].
-
DO NOT dispose of this compound in the regular trash.
-
DO NOT attempt to neutralize the chemical unless you are trained and equipped to do so and it is part of an approved institutional protocol.
Emergency Procedures for Spills
In the event of a spill of this compound:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, gloves, and a lab coat. If there is a risk of dust inhalation, use a respirator.
-
Containment and Cleanup:
-
For small dry spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, following your institution's reporting procedures.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Logistics for Handling Piperilate Hydrochloride
Disclaimer: A specific Safety Data Sheet (SDS) for Piperilate hydrochloride was not located in the available resources. The following guidance is based on general safety protocols for handling potent anticholinergic compounds and chemical hydrochlorides in a research setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to perform a risk assessment prior to handling this substance.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to answer specific operational questions, ensuring the safe handling and disposal of this potent pharmaceutical compound.
Personal Protective Equipment (PPE)
The appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure risk. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves is recommended.[1] | To prevent skin contact with the compound. |
| Eye Protection | Chemical splash goggles or a full-face shield.[2][3] | To protect eyes from splashes and airborne particles. |
| Respiratory Protection | An N95 or higher-rated respirator. For activities with a high potential for aerosolization, a powered air-purifying respirator (PAPR) may be necessary.[4][5][6] | To prevent inhalation of the compound. |
| Body Protection | A disposable gown or a dedicated lab coat. "Bunny suit" coveralls can provide head-to-toe protection.[5] | To protect skin and clothing from contamination. |
| Footwear | Closed-toe shoes and disposable shoe covers.[5] | To prevent contamination of personal footwear and the surrounding environment. |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Receipt: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and metals.[7] The container should be tightly closed and clearly labeled.[8] Store in a locked cabinet or other secure location to restrict access.
Handling and Weighing
-
Controlled Environment: All handling of this compound powder should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[8]
-
Weighing: When weighing, use a balance with a draft shield within the fume hood. Use disposable weigh boats or papers to contain the powder.
-
Solution Preparation: To prepare solutions, slowly add the compound to the solvent to avoid splashing. If diluting an acid, always add acid to water.[3]
Spill Management
-
Minor Spills: For small spills, absorb the material with an inert absorbent material such as vermiculite (B1170534) or sand.[9] Do not use combustible materials like paper towels.[10]
-
Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's EHS department.[9][10]
-
Decontamination: After cleaning a spill, decontaminate the area with a suitable cleaning agent.
Disposal
-
Waste Segregation: All waste contaminated with this compound, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.[11][12]
-
Waste Containers: Use designated, clearly labeled, and sealed containers for hazardous waste.[12]
-
Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of pharmaceutical waste.[11][13][14] Do not dispose of this compound down the drain.[13]
Emergency Procedures
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][15]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.[15]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Fire Response
-
In case of a fire involving this compound, use a dry chemical, carbon dioxide, or foam extinguisher. Avoid using a water jet, as it may spread the fire.
Workflow for Safe Handling and Disposal
Caption: Safe handling workflow for this compound.
References
- 1. gmpsop.com [gmpsop.com]
- 2. chemtradeasia.com [chemtradeasia.com]
- 3. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 4. aiha.org [aiha.org]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. 3m.com [3m.com]
- 7. ehs.com [ehs.com]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 11. rxdestroyer.com [rxdestroyer.com]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 14. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 15. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
